molecular formula C8H8F2O B2439065 (R)-1-(3,5-difluorophenyl)ethanol CAS No. 433228-88-7

(R)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B2439065
CAS No.: 433228-88-7
M. Wt: 158.148
InChI Key: UEGDJZYKJPZJAA-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,5-Difluorophenyl)ethanol ( 433228-88-7) is a chiral aromatic alcohol of high importance in organic and medicinal chemistry research. This compound serves as a critical chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of the (R)-enantiomer can be essential for biological activity . Its molecular formula is C 8 H 8 F 2 O and it has a molecular weight of 158.15 g/mol . Compounds of this structural class, specifically chiral alcohols with difluorophenyl substituents, are valuable intermediates in the development of therapeutic agents. Research indicates that similar (R)-enantiomers of fluorinated phenyl ethanol derivatives are key precursors for active pharmaceutical ingredients, such as NK-1 receptor antagonists, which are investigated for the treatment of conditions like emesis . The presence of the 3,5-difluoro substitution on the phenyl ring can enhance properties such as metabolic stability and membrane permeability, making it a valuable scaffold in drug discovery. Proper storage recommendations for this reagent are sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3,5-difluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDJZYKJPZJAA-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-1-(3,5-difluorophenyl)ethanol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: Structure, Stereochemistry, and Synthesis

Executive Summary

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the difluorinated phenyl ring and the defined (R)-stereocenter, make it a valuable and highly sought-after building block for the synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive technical overview of its molecular structure, a detailed analysis of its absolute stereochemistry based on Cahn-Ingold-Prelog (CIP) rules, expected analytical characterization data, and a detailed protocol for its efficient asymmetric synthesis via biocatalysis. The content is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Significance of a Chiral Building Block

In modern pharmaceutical development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can dramatically influence its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure intermediates is a cornerstone of efficient and safe drug manufacturing.

This compound emerges as a key chiral intermediate in this context. The presence of the 3,5-difluorophenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The secondary alcohol provides a reactive handle for further molecular elaboration. Its structural similarity to intermediates used in the synthesis of neuroprotective agents and NK-1 receptor antagonists underscores its potential as a critical component in the development of novel therapeutics.[1][2][3] This guide aims to provide the core scientific and technical information required to understand and utilize this valuable compound.

Molecular Structure and Stereochemistry

Chemical Structure and Properties

The fundamental identity of this compound is defined by its chemical formula and physical properties.

PropertyValueSource
Chemical Name This compoundIUPAC
Molecular Formula C₈H₈F₂O[4]
Molecular Weight 158.14 g/mol [4]
CAS Number 209043-54-1 ((R)-isomer)Internal
Appearance Colorless to light yellow liquid/oilTypical

The molecule consists of a central chiral carbon atom bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 3,5-difluorophenyl group.

Caption: 2D representation of this compound.

Stereochemistry and Absolute Configuration

The designation of the chiral center as "(R)" is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This system provides an unambiguous method for defining the absolute configuration of a stereocenter.

Step-by-Step CIP Priority Assignment:

  • Identify the Chiral Center: The carbon atom bonded to the hydroxyl group is the stereocenter.

  • Identify the Four Substituents: The four groups attached to this carbon are: -OH, -C₆H₃F₂ (3,5-difluorophenyl), -CH₃, and -H.

  • Assign Priorities (1-4): Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.[7]

    • Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (Z=8).

    • Priority 2: The Carbon atom of the 3,5-difluorophenyl group (-C₆H₃F₂) and the Carbon of the methyl group (-CH₃) are tied (Z=6). To break the tie, we examine the atoms they are bonded to. The phenyl carbon is bonded to other carbons, while the methyl carbon is bonded only to hydrogens. Therefore, the 3,5-difluorophenyl group has higher priority.

    • Priority 3: The Carbon atom of the methyl group (-CH₃).

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (Z=1).

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4, -H) is pointing away from the viewer (represented by a dashed bond).

  • Determine Configuration: With the molecule correctly oriented, a path is traced from Priority 1 → Priority 2 → Priority 3.

    • For this compound, this path traces a clockwise direction.

    • A clockwise direction corresponds to the (R) configuration (from the Latin Rectus for right).[8]

CIP_Assignment center OH OH (1) center->OH Phenyl Ar (2) center->Phenyl Me CH₃ (3) center->Me H H (4) center->H OH->Phenyl R Phenyl->Me workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Workup & Analysis Culture 1. Culture Growth (Recombinant E. coli expressing carbonyl reductase) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Reaction 3. Reaction Setup - Buffer (e.g., pH 7.0) - Harvested Cells - Co-substrate (e.g., Isopropanol) - Substrate (3,5-Difluoroacetophenone) Harvest->Reaction Incubation 4. Incubation (e.g., 30°C, 200 rpm, 12-24h) Reaction->Incubation Extraction 5. Product Extraction (e.g., with Ethyl Acetate) Incubation->Extraction Analysis 6. Analysis - GC for Conversion - Chiral HPLC for ee Extraction->Analysis Purification 7. Purification (Silica Gel Chromatography) Analysis->Purification

References

A Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-difluorophenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry. Its structural features, particularly the presence of a chiral center and the difluorinated phenyl ring, make it a valuable building block for the synthesis of complex, biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug compound. This guide provides an in-depth overview of its chemical identity, stereoselective synthesis, and its role as a key intermediate in medicinal chemistry.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: (1R)-1-(3,5-difluorophenyl)ethanol

  • CAS Number: 433228-88-7[1]

  • Molecular Formula: C₈H₈F₂O

  • Molecular Weight: 158.15 g/mol [2][3]

PropertyValueSource
Appearance Colorless to light yellow liquid[2]
Boiling Point 195.6 ± 25.0 °C (Predicted)[2]
Density 1.233 ± 0.06 g/cm³ (Predicted)[2]
pKa 14.63 ± 0.10 (Predicted)[2]
Storage Store at room temperature[2][3]

Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in drug development. The primary route involves the asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone. Two of the most effective methods for achieving high enantioselectivity are biocatalytic reduction and asymmetric transfer hydrogenation.

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a green and highly efficient method for producing enantiopure alcohols.[4] This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems to catalyze the reduction of the ketone with high stereoselectivity.

The core principle of this method is the enzyme's ability to selectively deliver a hydride to one face of the carbonyl group of 3',5'-difluoroacetophenone, leading to the formation of the (R)-alcohol. Whole-cell systems, often using recombinant E. coli expressing a specific carbonyl reductase, are particularly advantageous as they contain the necessary cofactors (like NADH or NADPH) and the machinery for their regeneration.[3]

G cluster_0 Biocatalytic Reduction Workflow Prochiral_Ketone 3',5'-Difluoroacetophenone Reaction_Medium Aqueous Buffer (pH 7.0) 30°C Prochiral_Ketone->Reaction_Medium Biocatalyst Whole-cell biocatalyst (e.g., recombinant E. coli expressing carbonyl reductase) Biocatalyst->Reaction_Medium Cofactor_Regeneration Cofactor Regeneration System (e.g., glucose, isopropanol) Cofactor_Regeneration->Reaction_Medium Product This compound (>99% ee) Reaction_Medium->Product Biotransformation Extraction Solvent Extraction (e.g., Ethyl Acetate) Product->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Pure this compound Purification->Final_Product G cluster_1 Role in Drug Synthesis Chiral_Alcohol This compound (Key Chiral Building Block) Chemical_Modification Further Chemical Transformations (e.g., etherification, esterification, substitution) Chiral_Alcohol->Chemical_Modification Provides core stereochemistry and fluorinated scaffold Drug_Candidate Drug Candidate / Active Pharmaceutical Ingredient (API) Chemical_Modification->Drug_Candidate Biological_Target Interaction with Biological Target (e.g., receptor, enzyme) Drug_Candidate->Biological_Target Exhibits therapeutic effect

References

Physical and chemical properties of 1-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3,5-difluorophenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(3,5-difluorophenyl)ethanol, a fluorinated aromatic alcohol of significant interest to the pharmaceutical and chemical research sectors. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties that can enhance metabolic stability and binding affinity in drug candidates. This document details the compound's physicochemical properties, spectroscopic signature, a validated synthetic pathway, and critical safety protocols. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Chemical Identity and Core Physicochemical Properties

1-(3,5-difluorophenyl)ethanol, also known by synonyms such as 3,5-Difluorophenylmethylcarbinol, is a chiral secondary alcohol.[1] Its structure features a stereocenter at the carbinol carbon, making it a valuable building block for asymmetric synthesis. The presence of two fluorine atoms on the aromatic ring at the meta positions significantly influences the molecule's electron density and lipophilicity, properties that are critical in medicinal chemistry.

The compound typically presents as a liquid at room temperature.[1] A summary of its key identifiers and computed physicochemical properties is presented below.

PropertyValueSource
CAS Number 872181-59-4SynQuest Labs[1]
Molecular Formula C₈H₈F₂OSynQuest Labs, ChemScene[1][2]
Molecular Weight 158.15 g/mol ChemScene, MolCore[2][3]
Physical State LiquidSynQuest Labs[1]
Topological Polar Surface Area 20.23 ŲChemScene[2]
LogP (Computed) 1.4996ChemScene[2]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of 1-(3,5-difluorophenyl)ethanol. The following sections describe the expected spectroscopic data based on its molecular structure and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of this molecule.

  • ¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton.

    • Aromatic Protons (Ar-H): Expect complex multiplets in the δ 6.5-7.5 ppm region. The protons on the difluorophenyl ring will exhibit coupling to each other and to the adjacent fluorine atoms (³JHF and ⁴JHF), leading to intricate splitting patterns.

    • Methine Proton (-CHOH): This proton, being adjacent to the electron-withdrawing oxygen, is deshielded and should appear as a quartet around δ 3.3-4.0 ppm due to coupling with the three methyl protons.[4]

    • Methyl Protons (-CH₃): These protons will appear as a doublet in the upfield region, typically δ 1.0-1.7 ppm, due to coupling with the single methine proton.[4]

    • Hydroxyl Proton (-OH): This signal is often a broad singlet with a variable chemical shift (δ 0.5-5.0 ppm) due to hydrogen bonding and exchange with trace water in the solvent.[4] Its presence can be confirmed by a D₂O exchange experiment, which causes the signal to disappear.

  • ¹³C NMR: The carbon spectrum complements the proton data.

    • Aromatic Carbons (Ar-C): Signals will appear in the δ 110-165 ppm range. The carbons directly bonded to fluorine (C-F) will appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.

    • Methine Carbon (-COH): The carbon bearing the hydroxyl group is deshielded and typically resonates in the δ 50-80 ppm region.[4]

    • Methyl Carbon (-CH₃): This carbon will be found in the aliphatic region, around δ 10-30 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • O-H Stretch: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of an alcohol's hydroxyl group involved in hydrogen bonding.

  • C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and 3000-3100 cm⁻¹ for the aromatic C-H bonds.

  • C-O Stretch: A strong, sharp band in the fingerprint region, typically between 1000-1300 cm⁻¹, corresponding to the C-O single bond of the secondary alcohol.[5]

  • C-F Stretch: One or more strong absorption bands are expected in the 1100-1350 cm⁻¹ range.

  • C=C Aromatic Stretch: Several medium-intensity peaks between 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight (158.15).

  • Key Fragments: Common fragmentation pathways for benzylic alcohols include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage to form the stable difluorotropylium or related benzylic cations.

Synthesis and Reactivity

A reliable method for the laboratory-scale synthesis of 1-(3,5-difluorophenyl)ethanol is the nucleophilic addition of a methyl organometallic reagent to 3,5-difluorobenzaldehyde. The Grignard reaction is a classic and effective choice.

Synthesis reagent1 3,5-Difluorobenzaldehyde intermediate Magnesium Alkoxide Intermediate reagent1->intermediate 1. Anhydrous Ether reagent2 CH₃MgBr (Grignard Reagent) reagent2->intermediate product 1-(3,5-difluorophenyl)ethanol intermediate->product 2. H₃O⁺ Workup

Caption: Grignard synthesis of 1-(3,5-difluorophenyl)ethanol.

Causality: The choice of a Grignard reagent (methylmagnesium bromide) provides a highly nucleophilic methyl anion equivalent. This nucleophile readily attacks the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde. The reaction must be conducted under anhydrous conditions as Grignard reagents are strong bases and will be quenched by water. The subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final alcohol product.

Applications in Research and Drug Development

1-(3,5-difluorophenyl)ethanol is not just a laboratory chemical; it is a strategic building block in the synthesis of complex molecules, particularly Active Pharmaceutical Ingredients (APIs).[1]

  • Chiral Pool Synthesis: As a chiral molecule, its enantiomerically pure forms ((R)- and (S)-1-(3,5-difluorophenyl)ethanol) are highly sought after. They serve as key intermediates in asymmetric syntheses, allowing for the construction of stereospecific drugs where only one enantiomer provides the therapeutic effect.

  • Metabolic Blocking: The fluorine atoms are a key feature. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Introducing a difluorophenyl moiety can block metabolic pathways at that position, increasing the bioavailability and half-life of a drug.

  • Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance a drug's ability to cross cell membranes. The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, which can be used to fine-tune a molecule's binding affinity to its biological target.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_application Application synthesis Synthesis Protocol (e.g., Grignard) purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spec. purification->ms ir IR Spec. purification->ir purity_confirm Purity & Identity Confirmation nmr->purity_confirm ms->purity_confirm ir->purity_confirm api_synthesis API Intermediate (Further Synthesis) purity_confirm->api_synthesis

Caption: General experimental workflow for 1-(3,5-difluorophenyl)ethanol.

Safety, Handling, and Storage

Proper handling of 1-(3,5-difluorophenyl)ethanol is crucial to ensure laboratory safety. The compound is classified with several hazards.

Hazard Identification:

  • Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][6][7]

  • GHS Pictogram: GHS07 (Exclamation Mark).[1]

  • Signal Word: Warning.[1][6][7]

Recommended Protocols:

  • Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1] Emergency eye wash stations and safety showers should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]

  • Handling: Avoid contact with skin and eyes.[1] Do not breathe fumes, mists, or vapors.[1] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a cool, dry, and well-ventilated area.[9] Keep the container tightly closed when not in use.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound.

Protocol 6.1: Synthesis via Grignard Reaction
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction: To the flask, add methylmagnesium bromide (1.1 equivalents, typically 3.0 M in ether) via syringe. Cool the flask to 0 °C using an ice bath.

  • Addition: Add the aldehyde solution dropwise from the funnel to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-(3,5-difluorophenyl)ethanol.

Protocol 6.2: Characterization by NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a proton spectrum. Use standard parameters, ensuring sufficient scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration values, comparing them to the expected data in Section 2.1.

References

The Strategic Synthesis of Chiral Fluorinated Benzyl Alcohols: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral fluorinated benzyl alcohols are pivotal structural motifs in modern medicinal chemistry and materials science.[1][2] The strategic introduction of fluorine atoms into chiral benzylic alcohol scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and increased bioavailability of drug candidates.[2] This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development. We will delve into the nuances of asymmetric reduction of fluorinated ketones, enantioselective additions to fluorinated aldehydes, and the burgeoning field of biocatalysis, equipping you with the knowledge to navigate the complexities of synthesizing these crucial molecules.

Introduction: The Fluorine Advantage in Chiral Architectures

The unique electronic properties of fluorine, including its high electronegativity and small van der Waals radius, make it a powerful tool in drug design.[3][4] When incorporated into a chiral benzylic alcohol, fluorine can modulate pKa, lipophilicity, and metabolic stability, ultimately enhancing the therapeutic profile of a molecule.[2] The demand for enantiomerically pure forms of these compounds is driven by the fact that different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other might be inactive or even toxic.[5][6][7][8] Consequently, the development of robust and stereoselective synthetic methods is of paramount importance.[5][9]

This guide will navigate the three primary pathways to chiral fluorinated benzyl alcohols, providing both the "how" and the "why" behind each method.

Asymmetric Reduction of Prochiral Fluorinated Ketones: A Cornerstone Strategy

One of the most direct and widely employed methods for synthesizing chiral fluorinated benzyl alcohols is the asymmetric reduction of the corresponding prochiral fluorinated ketones.[2][10] This approach leverages a variety of catalytic systems to achieve high enantioselectivity.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful techniques for the enantioselective reduction of ketones.[11][12] Chiral transition metal complexes, often featuring ruthenium or iridium, are commonly used to deliver hydride to the ketone in a stereocontrolled manner.[13][14]

Causality Behind Experimental Choices: The choice of metal, ligand, and reaction conditions is critical for achieving high enantiomeric excess (ee). The ligand's structure creates a chiral pocket around the metal center, which preferentially binds one face of the prochiral ketone, directing the hydride transfer to that face. The solvent can also play a significant role in stabilizing the transition state and influencing selectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone

This protocol is adapted from an electrochemically promoted asymmetric hydrogen transfer reaction using a chiral Ru complex.[13]

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Chiral Ru catalyst (e.g., (S,S)-Ts-DPEN RuCl)

  • Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source

  • Acetonitrile (anhydrous)

  • Electrochemical setup (potentiostat, electrodes)

Procedure:

  • In an electrochemical cell under an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone and the chiral Ru catalyst in anhydrous acetonitrile.

  • Add the formic acid/triethylamine azeotrope to the reaction mixture.

  • Apply a constant current to the system (e.g., 0.5 F mol⁻¹).

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral (R)-α-(Trifluoromethyl)benzyl alcohol.

Expected Outcome: This method has been reported to yield the product with up to 96% yield and 94% ee.[13]

Biocatalytic Reductions: The Green Chemistry Approach

Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a highly selective and environmentally benign alternative for the asymmetric reduction of fluorinated ketones.[15][16][17] These biocatalysts operate under mild conditions and often exhibit exquisite enantioselectivity.[16]

Expertise in Action: The success of a biocatalytic reduction hinges on selecting the right enzyme for a given substrate. Screening a library of enzymes is often the first step. Furthermore, a cofactor regeneration system, such as using glucose and glucose dehydrogenase for NADPH, is crucial for driving the reaction to completion and making the process economically viable.[2][16]

Data Presentation: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
Chiral Ru Complex2,2,2-Trifluoroacetophenone(R)-α-(Trifluoromethyl)benzyl alcohol9694[13]
Lactobacillus kefir ADHα-Fluorinated acyl pyridineChiral α-fluorinated pyridyl alcoholup to 9895->99[15]
KRED10014-Cyano-3-oxobutanoate(R)-4-Cyano-3-hydroxybutyrate82>99.5[16]

Enantioselective Nucleophilic Addition to Fluorinated Aldehydes: Building Complexity

Another powerful strategy involves the enantioselective addition of organometallic reagents to prochiral fluorinated benzaldehydes. This method allows for the direct formation of the C-C bond and the chiral center in a single step.

The "Why": The success of this approach relies on the ability of a chiral catalyst or auxiliary to control the facial selectivity of the nucleophilic attack on the aldehyde carbonyl. The electronic nature of the fluorinated aromatic ring can also influence the reactivity of the aldehyde.

Organocatalytic Approaches

In recent years, organocatalysis has emerged as a valuable tool for asymmetric synthesis.[18][19][20] Chiral secondary amines, for instance, can activate aldehydes towards nucleophilic attack through the formation of a transient enamine, enabling highly enantioselective fluorination reactions.[18][19] While this is more directly applied to α-fluorination of aldehydes, the resulting chiral α-fluoroaldehydes are key intermediates that can be reduced to the corresponding alcohols.[21]

Experimental Workflow: Organocatalytic α-Fluorination and Reduction

G cluster_0 Step 1: Enantioselective α-Fluorination cluster_1 Step 2: Reduction A Prochiral Aldehyde D Chiral α-Fluoroaldehyde A->D Organocatalysis B Chiral Amine Catalyst B->D C Electrophilic Fluorinating Agent (e.g., NFSI) C->D F Chiral Fluorinated Benzyl Alcohol D->F Stereospecific Reduction E Reducing Agent (e.g., NaBH4) E->F

Caption: A two-step approach to chiral fluorinated benzyl alcohols.

Kinetic Resolution: Separating Enantiomers

Kinetic resolution is a powerful technique for separating a racemic mixture of fluorinated benzyl alcohols.[22][23] This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme, allowing for the isolation of one enantiomer in high purity.[22][23][24]

Enzymatic Kinetic Resolution

Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation.[22] One enantiomer of the racemic alcohol is acylated at a much faster rate than the other, enabling the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity.

Trustworthiness in Protocol: The efficiency of an enzymatic kinetic resolution is highly dependent on the choice of acyl donor, solvent, and enzyme. Optimizing these parameters is crucial for achieving high conversion and enantioselectivity in a reasonable timeframe.[22]

Logical Relationship: The Principle of Kinetic Resolution

G racemate Racemic Fluorinated Benzyl Alcohol (R/S) product Acylated (R)-Enantiomer (Fast Reaction) racemate->product k_fast unreacted Unreacted (S)-Enantiomer (Slow Reaction) racemate->unreacted k_slow reagent Chiral Catalyst/ Enzyme + Acyl Donor reagent->product reagent->unreacted

Caption: Enzymatic kinetic resolution of a racemic alcohol.

Conclusion and Future Outlook

The synthesis of chiral fluorinated benzyl alcohols is a dynamic and evolving field. While asymmetric reduction of ketones remains a robust and reliable strategy, the continuous development of new catalysts and biocatalytic methods is expanding the synthetic chemist's toolbox. The future will likely see a greater emphasis on chemoenzymatic and flow chemistry approaches to further enhance the efficiency, selectivity, and sustainability of these important transformations. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon as they tackle the challenges of modern drug discovery and materials science.

References

The Enantioselective Landscape: A Technical Guide to the Biological Activity of Substituted Chiral Phenyl Ethanols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Substituted chiral phenyl ethanols represent a privileged scaffold in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. The stereochemistry of the hydroxyl-bearing carbon atom profoundly influences the molecule's interaction with biological targets, leading to significant differences in efficacy, and toxicity between enantiomers. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted chiral phenyl ethanols, delving into their synthesis, enantioselective mechanisms of action, and the experimental protocols required for their evaluation. We will explore their roles as antimicrobial, and antitumor agents, and their potential as modulators of neurological and inflammatory pathways, offering field-proven insights for researchers in drug discovery and development.

The Significance of Chirality in Phenyl Ethanol Scaffolds

The concept of chirality is central to the biological activity of substituted phenyl ethanols. The two enantiomers of a chiral molecule, designated as (R) and (S), can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral macromolecules. The precise spatial arrangement of functional groups on the phenyl ethanol scaffold determines the efficiency and nature of its binding to these targets.

One enantiomer, the "eutomer," may fit perfectly into the binding site of a receptor, eliciting a desired therapeutic response. In contrast, the other enantiomer, the "distomer," may have a weaker affinity, no activity, or even produce undesirable or toxic effects[1]. Therefore, the synthesis and evaluation of enantiomerically pure substituted phenyl ethanols are paramount in modern drug development to optimize therapeutic outcomes and minimize adverse effects.

Synthesis and Chiral Separation: Foundational Methodologies

The generation of enantiomerically pure substituted chiral phenyl ethanols is a critical first step in investigating their biological activity. Two primary strategies are employed: asymmetric synthesis and chiral resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. A common approach involves the asymmetric reduction of a prochiral substituted acetophenone. This can be achieved using chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands. Biocatalysis, employing whole-cell systems or isolated enzymes like alcohol dehydrogenases, offers a green and highly selective alternative for producing enantiopure (S)- or (R)-phenyl ethanols.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method to separate a racemic mixture of phenyl ethanols. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For instance, in the presence of an acyl donor, a lipase may selectively acylate the (R)-enantiomer, allowing for the subsequent separation of the acylated product from the unreacted (S)-enantiomer[2].

Below is a generalized workflow for the enzymatic kinetic resolution of a racemic substituted phenyl ethanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_products Products racemate Racemic Substituted Phenyl Ethanol reaction_vessel Reaction Vessel (Controlled Temperature) racemate->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., Hexane) solvent->reaction_vessel filtration Filtration to Remove Enzyme reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantio_S (S)-Phenyl Ethanol (Unreacted) chromatography->enantio_S enantio_R (R)-Phenyl Ethyl Acetate (Acylated) chromatography->enantio_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Diverse Biological Activities and Mechanisms of Action

Substituted chiral phenyl ethanols have been shown to exhibit a wide spectrum of biological activities. The nature and position of the substituents on the phenyl ring play a crucial role in determining the specific activity and potency of these compounds.

Antimicrobial and Antifungal Activity

Several substituted phenyl ethanol derivatives have demonstrated significant antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes. The lipophilicity of the molecule, influenced by the substituents on the phenyl ring, can enhance its ability to partition into the lipid bilayer, leading to increased membrane fluidity and eventual cell lysis.

For instance, a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have been synthesized and evaluated for their antifungal activity against various Candida species. Aromatic biphenyl ester derivatives, in particular, were found to be more active than the reference drug fluconazole. Strikingly, the (-) isomers of these compounds were up to 500 times more active than the (+) isomers, highlighting the critical role of stereochemistry in their antifungal efficacy[3].

Table 1: Antifungal Activity of Chiral 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

CompoundEnantiomerMean MIC (µg/mL) vs. C. albicansMean MIC (µg/mL) vs. non-albicans Candida
6c Racemate1.7 ± 1.41.9 ± 2.0
(-)-6a (-) isomer-More active than racemate
(-)-6b (-) isomer-More active than racemate
Fluconazole ->64>64

Data adapted from reference[3].

Antitumor Activity

The potential of substituted phenyl ethanols as anticancer agents is an active area of research. Their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. The specific signaling pathways involved can vary depending on the cell type and the chemical structure of the compound.

One study investigated 6-acrylic phenethyl ester-2-pyranone derivatives and found that they exhibited potent cytotoxic activity against several tumor cell lines. The mechanism of action for the most potent compound involved the induction of apoptosis and cell cycle arrest at the G2/M phase in HeLa cells[4]. A structure-activity relationship (SAR) analysis revealed that compounds with ortho-substitution on the benzene ring displayed significantly increased cytotoxic potency[4].

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound Cytotoxic Phenyl Ethanol Derivative bax_bak Bax/Bak Activation compound->bax_bak death_receptor Death Receptor (e.g., Fas, TNFR) compound->death_receptor May also trigger mitochondrion Mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax_bak->mitochondrion apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3_7 Caspase-3/7 Activation apoptosome->caspase3_7 apoptosis Apoptosis caspase3_7->apoptosis caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3_7 G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Asymmetric Synthesis or Chiral Resolution purification Purification & Characterization (NMR, HPLC, MS) synthesis->purification primary_assay Primary Assay (e.g., MTT for cytotoxicity) purification->primary_assay secondary_assay Secondary Assays (e.g., Apoptosis, Cell Cycle) primary_assay->secondary_assay Active Compounds ic50 IC50/MIC Determination primary_assay->ic50 in_vivo In Vivo Studies (Animal Models) secondary_assay->in_vivo Lead Compounds sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization Lead Optimization sar->lead_optimization

References

(R)-1-(3,5-difluorophenyl)ethanol synonyms and commercial identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-1-(3,5-difluorophenyl)ethanol: A Key Chiral Building Block for Pharmaceutical Synthesis

Introduction

This compound is a chiral alcohol of significant interest to the pharmaceutical and fine chemical industries. As a precisely configured stereoisomer, it serves as a valuable chiral building block for the asymmetric synthesis of complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs). The presence of the difluorophenyl moiety imparts unique electronic properties and can enhance metabolic stability or binding affinity in target drug molecules. This guide provides a comprehensive overview of its chemical identity, commercial availability, synthetic routes, and applications, tailored for researchers and professionals in drug development.

Chemical Identity and Nomenclature

The fundamental step in utilizing any chemical building block is a precise understanding of its identity. The structural and naming conventions for this compound are detailed below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for 1-(3,5-difluorophenyl)ethanol

IdentifierValueSource
IUPAC Name (1R)-1-(3,5-difluorophenyl)ethanolPubChem[1]
Molecular Formula C₈H₈F₂OFinetech[2], Synquest[3]
Molecular Weight 158.15 g/mol ChemicalBook[4]
CAS Number 872181-59-4, 467223-90-1 (Associated with racemate or unspecified stereochemistry)Synquest[3], ChemicalBook[4]
InChI InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3Finetech[2]
InChIKey UEGDJZYKJPZJAA-UHFFFAOYSA-NFinetech[2]
Canonical SMILES CC(C1=CC(=CC(=C1)F)F)OPubChem
(R)-Isomer SMILES C--INVALID-LINK--OPubChem

Note: While specific CAS numbers for the (R)-enantiomer are not consistently reported across major databases, the numbers provided are commonly used for the racemic mixture.

Synonyms

The compound is known by several alternative names in commercial and scientific literature, including:

  • 3,5-Difluorophenylmethylcarbinol[3]

  • (3,5-Difluorophenyl)methylcarbinol[3]

  • 1-(3,5-Difluorophenyl)ethan-1-ol[3]

  • 3,5-Difluoro-alpha-methylbenzyl alcohol[3]

  • Benzeneethanol, 3,5-difluoro-[5]

Physicochemical Properties

Understanding the physical properties of a reagent is critical for its effective use in experimental design, particularly for reaction setup and purification.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Appearance Colorless to light yellow liquidChemicalBook[4]
Boiling Point 195.6 ± 25.0 °CChemicalBook[4]
Density 1.233 ± 0.06 g/cm³ChemicalBook[4]
pKa 14.63 ± 0.10ChemicalBook[4]

Commercial Availability

1-(3,5-difluorophenyl)ethanol is available from various chemical suppliers, typically as a racemic mixture, although enantiomerically pure forms can often be sourced or custom synthesized. Researchers should verify the stereochemical purity with the supplier before procurement.

Table 3: Selected Commercial Suppliers and Product Identifiers

SupplierProduct IdentifierCompound Form
SynQuest Laboratories, Inc.2602-3-351-(3,5-Difluorophenyl)ethanol[3]
Finetech Industry LimitedFT-06768151-(3,5-Difluorophenyl)ethanol[2]
ChemSceneCS-01994312-(3,5-Difluorophenyl)ethanol[5]
American Custom Chemicals Corp.HCH00150241-(3,5-DIFLUOROPHENYL)ETHANOL[4]

Role and Application in Pharmaceutical Development

The primary value of this compound lies in its application as a chiral intermediate. In drug development, the three-dimensional arrangement of atoms is paramount, as biological systems (enzymes, receptors) are themselves chiral.[] Often, only one enantiomer (the eutomer) of a drug is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or cause undesirable side effects.[]

The synthesis of single-enantiomer drugs is therefore a critical objective in modern pharmaceutical chemistry.[7][8] Chiral alcohols like this compound are foundational starting materials for achieving this.

A prominent example of a drug class where similar chiral alcohols are crucial is the neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant. The synthesis of Aprepitant relies on the key chiral intermediate (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, a structurally analogous compound.[9][10] This highlights the established role of such R-configured phenyl ethanol derivatives in constructing the core stereochemistry of complex APIs.

Synthetic Methodologies

The most efficient and widely adopted method for producing enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 3',5'-difluoroacetophenone. This transformation can be achieved through both chemical catalysis and biocatalysis.

synthesis_workflow cluster_main Asymmetric Synthesis Workflow Start 3',5'-Difluoroacetophenone (Prochiral Ketone) Process Asymmetric Reduction Start->Process End This compound (Chiral Alcohol) Process->End Catalyst Chiral Catalyst (e.g., Ketoreductase Enzyme or Chiral Metal Complex) Catalyst->Process Hydride Hydride Source (e.g., Isopropanol or NaBH4) Hydride->Process

Caption: General workflow for the asymmetric synthesis of this compound.

Exemplary Protocol: Biocatalytic Asymmetric Reduction

Biocatalysis, using enzymes like ketoreductases (KREDs), is a preferred green chemistry approach due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to many metal-based catalysts.

Objective: To synthesize this compound with high enantiomeric excess (>99% ee) from 3',5'-difluoroacetophenone using a whole-cell biocatalyst expressing a suitable ketoreductase.

Methodology:

  • Biocatalyst Preparation:

    • Cultivate a recombinant E. coli strain engineered to overexpress a ketoreductase known to exhibit (R)-selectivity on aryl ketones. Grow the cells in a suitable fermentation medium until reaching the late logarithmic phase.

    • Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 100 mM, pH 7.0) to prepare a whole-cell catalyst suspension.

  • Asymmetric Reduction Reaction:

    • In a temperature-controlled reaction vessel, prepare a biphasic system to overcome the low aqueous solubility of the substrate. This system typically consists of an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0) and a water-immiscible organic co-solvent.

    • Add a co-substrate for cofactor regeneration, which is essential for the enzyme's activity. Isopropanol is a common and cost-effective choice, which is oxidized to acetone by the enzyme to regenerate the NADPH cofactor.[11]

    • Add the prepared whole-cell biocatalyst to the reaction medium.

    • Introduce the substrate, 3',5'-difluoroacetophenone, to the reaction mixture.

    • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine substrate conversion and the enantiomeric excess of the product.

    • Once the reaction reaches completion (typically >99% conversion), terminate the reaction by separating the cells via centrifugation.

    • Extract the aqueous phase with an organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • If necessary, purify the crude product by silica gel column chromatography to obtain the final product with high chemical purity.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.[4]

    • Use only in a well-ventilated area. Avoid breathing fumes or vapors.[3]

    • Wash skin thoroughly after handling.[3]

Conclusion

This compound stands as a specialized and highly valuable chiral building block for modern pharmaceutical synthesis. Its defined stereochemistry and the presence of the difluorophenyl group make it an attractive starting point for creating novel drug candidates with potentially enhanced pharmacological profiles. A thorough understanding of its chemical properties, commercial sourcing, and efficient synthetic routes—particularly through green biocatalytic methods—is essential for researchers and scientists aiming to leverage this compound in the discovery and development of next-generation therapeutics.

References

Methodological & Application

Enzymatic preparation of (R)-1-(3,5-difluorophenyl)ethanol using ketoreductases

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Enzymatic Preparation of (R)-1-(3,5-difluorophenyl)ethanol using Ketoreductases

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of this compound, a valuable chiral intermediate in pharmaceutical manufacturing. The protocol leverages the high stereoselectivity of ketoreductases (KREDs) to reduce the prochiral ketone, 3',5'-difluoroacetophenone. Detailed methodologies for the enzymatic reaction, cofactor regeneration, product workup, and analytical validation are presented. This application note is intended for researchers, scientists, and drug development professionals seeking to implement green and efficient biocatalytic methods for the production of enantiopure alcohols.

Introduction: The Imperative for Chiral Alcohols

Chiral secondary alcohols are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The stereochemistry of these intermediates often dictates the efficacy and safety of the final drug product. Traditional chemical synthesis routes for chiral alcohols can involve hazardous reagents, stoichiometric amounts of chiral auxiliaries, and often suffer from limited enantioselectivity, necessitating difficult and costly purification steps.

Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful and sustainable alternative.[1][2] KREDs are NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with exceptional stereoselectivity, often exceeding 99% enantiomeric excess (ee).[3][4] The mild reaction conditions (aqueous media, ambient temperature, and neutral pH) and the high efficiency of these enzymes align with the principles of green chemistry, minimizing waste and environmental impact.[3]

This application note focuses on the synthesis of this compound, a key precursor for various bioactive molecules. We will detail a robust protocol utilizing a commercially available ketoreductase, coupled with an enzymatic cofactor regeneration system to ensure economic viability.

The Biocatalytic Approach: A Symphony of Enzymes

The core of this process is the stereoselective reduction of 3',5'-difluoroacetophenone by a ketoreductase. As KREDs require a stoichiometric amount of a nicotinamide cofactor (NADH or NADPH) for activity, an efficient cofactor regeneration system is paramount for a cost-effective process.[5][6] This protocol employs a "coupled-enzyme" system where a second enzyme, glucose dehydrogenase (GDH), is used to regenerate the active, reduced cofactor (NADPH) from its oxidized form (NADP+). Glucose, an inexpensive and readily available sugar, serves as the ultimate reductant in this system.[7]

The overall process can be visualized as a two-enzyme cascade:

Enzymatic_Cascade cluster_main Main Reaction cluster_cofactor Cofactor Regeneration Ketone 3',5'-Difluoro- acetophenone Alcohol (R)-1-(3,5-Difluoro- phenyl)ethanol Ketone->Alcohol KRED KRED Ketoreductase (KRED) NADP+ NADP+ NADPH NADPH NADP+->NADPH GDH NADPH->NADP+ KRED GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Figure 1: Enzymatic cascade for the synthesis of this compound with cofactor regeneration.

Materials and Reagents

Reagent/MaterialGradeSupplier
3',5'-Difluoroacetophenone≥98%Sigma-Aldrich
Ketoreductase (e.g., KRED-P1-B12)Lyophilized powderCodexis® or equivalent
Glucose Dehydrogenase (GDH)Lyophilized powderSigma-Aldrich or equivalent
β-Nicotinamide adenine dinucleotide phosphate (NADP+)≥95%Sigma-Aldrich
D-GlucoseACS Reagent GradeFisher Scientific
Potassium Phosphate Monobasic (KH₂PO₄)ACS Reagent GradeVWR
Potassium Phosphate Dibasic (K₂HPO₄)ACS Reagent GradeVWR
IsopropanolHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Sodium Sulfate (anhydrous)ACS Reagent GradeVWR
This compound standard≥98%Toronto Research Chemicals
(S)-1-(3,5-difluorophenyl)ethanol standard≥98%Toronto Research Chemicals

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the enzymatic reduction of 3',5'-difluoroacetophenone on a 1 mmol scale.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in deionized water.

  • Reaction Mixture Assembly: In a 50 mL flask equipped with a magnetic stir bar, combine the following:

    • 30 mL of 100 mM potassium phosphate buffer (pH 7.0)

    • 288 mg D-Glucose (1.6 mmol, 1.6 equivalents)

    • 5 mg NADP+

    • 10 mg Ketoreductase (KRED)

    • 5 mg Glucose Dehydrogenase (GDH)

  • Stirring and Dissolution: Stir the mixture at room temperature until all solids are dissolved.

  • Substrate Addition: Add 156.1 mg (1 mmol) of 3',5'-difluoroacetophenone to the reaction mixture. To aid in solubilization, 1.5 mL (5% v/v) of isopropanol can be added as a co-solvent.[8]

  • Reaction Incubation: Seal the flask and incubate the reaction at 30°C with gentle stirring (e.g., 200 rpm) for 24 hours.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (e.g., 100 µL) at different time points (e.g., 2, 4, 8, 24 hours). Each aliquot should be quenched by adding an equal volume of ethyl acetate, vortexed, and the organic layer analyzed by TLC or GC.

Protocol 2: Product Workup and Isolation
  • Extraction: After 24 hours, or upon reaction completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

  • Organic Layer Combination: Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Analytical Characterization

The enantiomeric excess (ee) of the synthesized this compound is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in the mobile phase.

  • HPLC System and Column:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: A chiral stationary phase column, such as a Daicel Chiralcel® OD-H or a Phenomenex Lux® Cellulose-1.[10][11]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and the racemic standard. The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers using the following formula:

    • ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Expected Results and Data Presentation

The described protocol is expected to yield this compound with high conversion and excellent enantioselectivity.

ParameterExpected Value
Conversion >95%
Enantiomeric Excess (ee) >99% (R)
Isolated Yield 85-95%

Workflow Visualization

The overall experimental workflow can be summarized as follows:

Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cluster_analysis Analysis Buffer Prepare Phosphate Buffer Mix Assemble Reaction Mixture Buffer->Mix Reagents Weigh Reagents (Substrate, Enzymes, Cofactors) Reagents->Mix Incubate Incubate at 30°C with Stirring Mix->Incubate Monitor Monitor Reaction Progress Incubate->Monitor Extract Liquid-Liquid Extraction Monitor->Extract Dry Dry Organic Phase Extract->Dry Evaporate Solvent Evaporation Dry->Evaporate HPLC Chiral HPLC Analysis Evaporate->HPLC Characterize Determine Yield and ee HPLC->Characterize

Figure 2: Overall experimental workflow from preparation to analysis.

Conclusion

The enzymatic synthesis of this compound using ketoreductases offers a highly efficient, stereoselective, and environmentally friendly alternative to traditional chemical methods. The protocol detailed in this application note provides a reliable and scalable method for producing this valuable chiral intermediate. By leveraging the power of biocatalysis, researchers and drug development professionals can streamline the synthesis of enantiopure compounds, accelerating the drug discovery and development pipeline.

References

Application Notes and Protocols for (R)-1-(3,5-difluorophenyl)ethanol in the Pharmaceutical Industry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its pharmacological and toxicological profile. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of the pharmaceutical industry.[1]

Within the vast toolkit of medicinal chemistry, chiral fluorinated building blocks have emerged as particularly valuable synthons. The incorporation of fluorine atoms into a drug candidate can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to its biological target. (R)-1-(3,5-difluorophenyl)ethanol, a chiral secondary alcohol, embodies these desirable characteristics. Its difluorinated phenyl ring offers a unique electronic signature while the chiral hydroxyl group provides a versatile handle for the stereoselective construction of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its primary application as a key intermediate in the synthesis of neurokinin-1 (NK-1) receptor antagonists, a class of drugs with significant therapeutic potential. Detailed, field-proven protocols for its synthesis and subsequent chemical transformations, along with robust analytical methods for quality control, are presented to empower your research and development endeavors.

Core Application: A Key Intermediate for Neurokinin-1 (NK-1) Receptor Antagonists

This compound is a critical precursor for the synthesis of a class of potent and selective neurokinin-1 (NK-1) receptor antagonists. These antagonists have demonstrated therapeutic efficacy in treating chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and are being investigated for other conditions such as depression and anxiety.[2][3]

The structural analogue, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a well-documented key intermediate in the synthesis of Aprepitant , a marketed NK-1 receptor antagonist.[4][5][6] The synthetic strategies employed for Aprepitant serve as an excellent blueprint for the utilization of this compound to create novel analogues with potentially improved pharmacokinetic or pharmacodynamic profiles. The substitution of trifluoromethyl groups with fluorine atoms can alter the lipophilicity and metabolic fate of the final drug molecule.

The core transformation involves the coupling of the chiral alcohol with a suitably functionalized morpholine derivative to form a key ether linkage. This is a pivotal step that establishes one of the stereocenters of the final API.

Synthetic Pathways and Protocols

Asymmetric Synthesis of this compound

The enantiomeric purity of the starting material is crucial for the stereochemical integrity of the final API. Asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone, is the most common and efficient method to produce this compound with high enantiomeric excess (e.e.). Biocatalysis, employing whole-cell systems or isolated enzymes (ketoreductases), offers a green and highly selective approach.

This protocol is adapted from established procedures for the asymmetric reduction of similar ketones.

Materials:

  • 3',5'-Difluoroacetophenone

  • Recombinant E. coli cells expressing a suitable (R)-selective carbonyl reductase

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction: Resuspend the cell pellet in phosphate buffer to a specific optical density (e.g., OD600 = 20). To this cell suspension, add glucose to a final concentration of 50 mM.

  • Substrate Addition: Add 3',5'-difluoroacetophenone to the reaction mixture. The optimal substrate concentration should be determined empirically but a starting point of 10-20 mM is recommended.

  • Reaction: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.

  • Work-up: Once the reaction has reached completion (typically 24-48 hours), centrifuge the mixture to pellet the cells.

  • Extraction: Extract the supernatant with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Expected Outcome: High conversion (>95%) and high enantiomeric excess (>99% e.e.) of this compound.

Diagram 1: Asymmetric Synthesis Workflow

Ketone 3',5'-Difluoroacetophenone Reaction Asymmetric Reduction Ketone->Reaction Biocatalyst Recombinant E. coli (R-selective reductase) Biocatalyst->Reaction Alcohol This compound Reaction->Alcohol Purification Extraction & Purification Alcohol->Purification Final_Product Pure (R)-Alcohol (>99% e.e.) Purification->Final_Product

A schematic of the biocatalytic synthesis of this compound.

Synthesis of the Morpholine Ether Intermediate

The hydroxyl group of this compound is a nucleophile that can be used to form an ether linkage with a suitable electrophile. In the context of NK-1 receptor antagonist synthesis, this typically involves a reaction with a functionalized morpholine derivative. The Williamson ether synthesis and the Mitsunobu reaction are two common strategies to achieve this transformation.

This protocol describes the O-alkylation of the chiral alcohol with a hypothetical electrophilic morpholine derivative.

Materials:

  • This compound

  • A suitable electrophilic morpholine derivative (e.g., a mesylate or tosylate)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.

  • Alkoxide Formation: Cool the suspension to 0°C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C. Add a solution of the electrophilic morpholine derivative (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired morpholine ether.

Causality behind Experimental Choices:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and potential side reactions.

  • Sodium Hydride: A strong base is required to deprotonate the secondary alcohol to form the more nucleophilic alkoxide.

  • Anhydrous THF: The solvent must be free of water to prevent quenching of the sodium hydride and the alkoxide intermediate.

Diagram 2: Williamson Ether Synthesis Pathway

Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base NaH in THF Base->Alkoxide Reaction SN2 Reaction Alkoxide->Reaction Electrophile Electrophilic Morpholine Derivative Electrophile->Reaction Product Morpholine Ether Intermediate Reaction->Product

Formation of the morpholine ether via Williamson synthesis.

The Mitsunobu reaction is a powerful method for forming ethers with inversion of stereochemistry at the alcohol center.[7][8] This is particularly useful if the desired stereochemistry of the ether is opposite to that of the starting alcohol.

Materials:

  • This compound

  • A nucleophilic morpholine derivative (e.g., a hydroxyl-morpholine)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent), the nucleophilic morpholine derivative (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution. An exothermic reaction may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Causality behind Experimental Choices:

  • PPh3 and DIAD/DEAD: These reagents form a phosphonium salt in situ, which activates the hydroxyl group of the alcohol, turning it into a good leaving group.

  • Inversion of Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of the stereocenter at the alcohol carbon.

Quality Control and Analytical Protocols

Ensuring the chemical and enantiomeric purity of this compound and its derivatives is critical for pharmaceutical applications.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds.[9][10]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns such as Chiralpak® or Chiralcel® are often effective for this class of compounds.

Typical HPLC Method Parameters:

ParameterRecommended Conditions
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the chiral HPLC system.

  • Data Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

  • Inject a racemic standard to confirm the separation of the two enantiomers and to determine their elution order.

Diagram 3: Analytical Workflow for Quality Control

Sample This compound Sample HPLC Chiral HPLC Analysis Sample->HPLC Data Chromatogram (Peak Areas) HPLC->Data Calculation Calculate % e.e. Data->Calculation Result Enantiomeric Purity Report Calculation->Result

A streamlined process for determining the enantiomeric excess.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton (CH-OH), and the methyl protons. The methine proton typically appears as a quartet coupled to the methyl protons, and its chemical shift is in the range of 4.8-5.0 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift is concentration-dependent.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbinol carbon (CH-OH) will resonate in the region of 65-75 ppm.

  • Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretching absorption in the region of 3200-3600 cm⁻¹ and C-O stretching absorption around 1050-1150 cm⁻¹.[11]

Conclusion

This compound is a highly valuable and versatile chiral building block for the pharmaceutical industry. Its primary application lies in the stereoselective synthesis of neurokinin-1 (NK-1) receptor antagonists, a clinically important class of drugs. The protocols and analytical methods detailed in these application notes provide a robust framework for the synthesis, functionalization, and quality control of this key intermediate. By leveraging these methodologies, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics.

References

Application Notes & Protocols for the Large-Scale Production and Purification of Enantiopure (R)-1-(3,5-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Enantiopure (R)-1-(3,5-Difluorophenyl)ethanol

Enantiomerically pure chiral alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereochemistry of these intermediates often dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This compound is a key chiral intermediate used in the synthesis of various therapeutic agents. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of the target molecule. Consequently, robust and scalable methods for the production of the enantiopure (R)-isomer are of significant interest to the pharmaceutical industry.

This guide provides a comprehensive overview of a scalable biocatalytic approach for the synthesis of this compound with high enantiomeric excess (e.e.) and chemical purity. We will delve into the rationale behind the chosen enzymatic strategy, provide detailed protocols for both the synthesis and purification, and discuss the analytical methodologies required for quality control.

Strategic Approach: Biocatalytic Asymmetric Reduction

For the large-scale synthesis of enantiopure alcohols, biocatalytic asymmetric reduction of the corresponding prochiral ketone, 3',5'-difluoroacetophenone, presents a "green" and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, often with exceptional enantioselectivity and under mild reaction conditions.[1]

The core of our proposed strategy is the use of a ketoreductase that exhibits high selectivity for the (R)-enantiomer of 1-(3,5-difluorophenyl)ethanol. To make the process economically viable on a large scale, a cofactor regeneration system is essential. KREDs typically utilize nicotinamide adenine dinucleotide phosphate (NADPH) as the reducing cofactor. The stoichiometric use of NADPH is prohibitively expensive. Therefore, a substrate-coupled cofactor regeneration system, using a cheap, sacrificial alcohol like isopropanol, is employed.

Part 1: Large-Scale Production via KRED-Catalyzed Asymmetric Reduction

This section outlines the protocol for the enzymatic reduction of 3',5'-difluoroacetophenone to this compound.

Materials and Reagents
ReagentGradeSupplier
3',5'-Difluoroacetophenone≥98%Commercially Available
Ketoreductase (KRED)Screening kit or specific enzymeCommercially Available
NADP+ (Nicotinamide adenine dinucleotide phosphate)≥95%Commercially Available
Isopropanol (IPA)ACS GradeCommercially Available
Potassium Phosphate Buffer (pH 7.0)Molecular Biology GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium SulfateACS GradeCommercially Available

Experimental Workflow: Asymmetric Reduction

Asymmetric_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Work-up and Isolation prep_buffer Prepare Potassium Phosphate Buffer (100 mM, pH 7.0) prep_solution Dissolve NADP+ and KRED in buffer prep_buffer->prep_solution add_substrate Add 3',5'-Difluoroacetophenone prep_solution->add_substrate add_ipa Add Isopropanol (IPA) add_substrate->add_ipa incubate Incubate at 30°C with agitation add_ipa->incubate monitor Monitor reaction progress by HPLC/GC incubate->monitor quench Quench reaction monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Crude this compound concentrate->product

Caption: Workflow for KRED-catalyzed asymmetric reduction.

Detailed Protocol: Asymmetric Reduction
  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a 100 mM potassium phosphate buffer (pH 7.0).

    • To the buffer, add NADP+ to a final concentration of 1 mM.

    • Add the selected ketoreductase (e.g., from a commercial screening kit, following manufacturer's recommendations for enzyme loading). Stir gently until the enzyme and cofactor are fully dissolved.

  • Substrate Addition and Reaction:

    • Add 3',5'-difluoroacetophenone to the reaction mixture. The substrate concentration can be optimized, but a starting point of 50-100 g/L is recommended.

    • Add isopropanol as the co-substrate for cofactor regeneration, typically at a concentration of 10-20% (v/v).

    • Maintain the reaction temperature at 30°C with gentle agitation to ensure adequate mixing.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product (see Section 3 for analytical methods).

    • The reaction is typically complete within 12-24 hours, with >99% conversion and >99% e.e.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Expected Results
ParameterExpected Value
Substrate Loading50-100 g/L
Conversion>99%
Enantiomeric Excess (e.e.)>99%
Isolated Yield (crude)90-95%

Part 2: Purification of Enantiopure this compound

The crude product from the enzymatic reaction, while having high enantiomeric excess, may contain residual starting material, byproducts, and enzyme residues. For pharmaceutical applications, further purification is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a robust method for achieving high purity on a large scale.[2][]

Purification Strategy: Preparative Chiral HPLC

Preparative chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. The choice of CSP is critical and often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.

Experimental Workflow: Chiral HPLC Purification

Chiral_HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_post_hplc Post-Purification dissolve Dissolve crude product in mobile phase filter_sample Filter sample through 0.45 µm filter dissolve->filter_sample inject Inject onto preparative chiral HPLC column filter_sample->inject elute Elute with isocratic mobile phase inject->elute collect Collect fractions corresponding to the (R)-enantiomer elute->collect pool Pool pure fractions collect->pool concentrate Concentrate under reduced pressure pool->concentrate analyze Analyze for purity and e.e. concentrate->analyze final_product Pure this compound analyze->final_product

Caption: Workflow for preparative chiral HPLC purification.

Detailed Protocol: Preparative Chiral HPLC
  • Sample Preparation:

    • Dissolve the crude this compound in the mobile phase to a suitable concentration (e.g., 10-20 mg/mL).

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

    • Detection: UV at 254 nm.

  • Fraction Collection and Analysis:

    • Inject the prepared sample onto the equilibrated column.

    • Collect the fractions corresponding to the peak of the (R)-enantiomer. The elution order of the enantiomers should be predetermined using an analytical-scale injection of the racemate.

    • Pool the fractions containing the pure (R)-enantiomer.

    • Concentrate the pooled fractions under reduced pressure to obtain the purified product.

    • Analyze the final product for chemical purity and enantiomeric excess using the analytical methods described in Section 3.

Alternative Purification: Crystallization-Induced Dynamic Resolution (CIDR)

Part 3: Analytical Methods for Quality Control

Accurate determination of chemical purity and enantiomeric excess is crucial. Chiral HPLC is the most common and reliable method for this purpose.[2]

Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane:Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Expected Chromatogram

Under these conditions, the two enantiomers of 1-(3,5-difluorophenyl)ethanol should be well-resolved. The enantiomeric excess is calculated using the peak areas of the (R) and (S) enantiomers:

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Conclusion

The biocatalytic approach using ketoreductases offers a highly efficient, selective, and scalable method for the production of enantiopure this compound. Combined with a robust purification technique such as preparative chiral HPLC, this strategy can deliver a high-purity product suitable for pharmaceutical applications. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish a reliable manufacturing process for this important chiral intermediate.

References

Safe handling and storage procedures for fluorinated organic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorine Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] This "fluorine effect" has led to a surge in the use of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science, where they can enhance metabolic stability, binding affinity, and bioavailability.[1][3][4] However, the same unique characteristics that make these compounds valuable also present significant safety challenges.[1]

Many fluorinating agents are highly reactive, toxic, and corrosive, while some fluorinated end-products, like per- and polyfluoroalkyl substances (PFAS), are environmentally persistent and associated with adverse health effects.[1][5][6][7] A thorough understanding of the potential hazards and the implementation of rigorous safety protocols are therefore paramount for all laboratory personnel working with these compounds. This guide provides a comprehensive framework for risk assessment, safe handling, storage, and emergency preparedness.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is to understand the specific hazards of the materials being used.[1] Fluorinated organic compounds are not a monolithic class; their hazards vary widely depending on their structure and function.

Reactive Fluorinating Agents

These reagents are used to introduce fluorine into molecules and are often highly hazardous by nature.[8] Their reactivity is a double-edged sword; while synthetically useful, it demands meticulous handling.[9][10]

  • Electrophilic Fluorinating Agents (N-F compounds): Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used because they are often solids that are easier to handle than fluorine gas.[9] However, they are strong oxidizers and can be harmful if swallowed or in contact with skin.[1]

  • Nucleophilic Fluorinating Agents: Reagents like Diethylaminosulfur Trifluoride (DAST) are effective for deoxofluorination but are corrosive, flammable, and can react violently with water.[1][11] This moisture sensitivity is a critical handling consideration.[11]

  • Elemental Fluorine (F₂): As the most powerful oxidizing agent known, fluorine gas is extremely reactive and corrosive.[12][13] It reacts, often violently, with virtually all organic and inorganic substances, including water, with which it can form hydrofluoric acid (HF).[12][14] Work with F₂ requires specialized equipment and protocols.[2][15]

Table 1: Hazard Profile of Common Fluorinating Agents

Reagent NameCommon AcronymKey HazardsIncompatibilities & Handling Notes
Diethylaminosulfur Trifluoride DASTCorrosive, flammable, reacts violently with water, can be explosive upon heating.[1]Water, alcohols, strong acids/bases, oxidizing agents. Must be handled under an inert atmosphere.[11]
N-Fluorobenzenesulfonimide NFSIStrong oxidizer, skin/eye irritant.Strong reducing agents, acids, bases.
Selectfluor® F-TEDA-BF₄Harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction.[1]Strong reducing agents.
Fluorine Gas F₂Extreme oxidizer, highly toxic, corrosive, reacts violently with water.[12][13]Isolate from everything.[16] Requires specialized gas handling equipment and materials.[2][17]
Per- and Polyfluoroalkyl Substances (PFAS)

Termed "Forever Chemicals," PFAS are a group of synthetic chemicals characterized by the carbon-fluorine bond, one of the strongest in organic chemistry.[5][18][19] This stability leads to extreme persistence in the environment and bioaccumulation.[20]

  • Toxicity: Epidemiological studies have revealed associations between exposure to specific PFAS and a variety of health effects, including altered immune and thyroid function, liver disease, increased cholesterol levels, adverse reproductive outcomes, and an increased risk of certain cancers.[6][7][21]

  • Exposure Routes: For laboratory personnel, primary exposure routes include inhalation of aerosols or dust, dermal contact, and accidental ingestion.[7][18]

Hierarchy of Controls: A Framework for Safety

The most effective way to manage the risks associated with fluorinated compounds is to follow the hierarchy of controls. Personal Protective Equipment (PPE) is the last line of defense, employed only after higher-level controls have been implemented.

HierarchyOfControls cluster_0 cluster_1 Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard Substitution->Engineering Administrative Administrative Controls Change the way people work Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment Administrative->PPE label_least Least Effective label_most Most Effective SpillResponse Spill Spill Occurs Alert Alert personnel in immediate area Spill->Alert Assess Assess Spill (Size & Hazard) Alert->Assess Small Small & Low Hazard Assess->Small Is it manageable? Large Large or High Hazard Assess->Large No / Unsure Cleanup Personnel Cleanup: 1. Don appropriate PPE 2. Contain with absorbent 3. Collect waste 4. Decontaminate area Small->Cleanup Evacuate Evacuate Area Large->Evacuate ContactEHNS Contact Emergency Response / EHS Evacuate->ContactEHNS

References

Troubleshooting & Optimization

How to improve yield and enantioselectivity in (R)-1-(3,5-difluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of (R)-1-(3,5-difluorophenyl)ethanol. This chiral alcohol is a key building block for various pharmaceutical compounds, making the ability to produce it with high yield and exceptional enantioselectivity a critical requirement for researchers in drug development. This guide provides a detailed troubleshooting framework in a question-and-answer format, addressing common experimental challenges with scientifically grounded explanations and actionable solutions.

The Core Chemistry: Asymmetric Reduction of a Prochiral Ketone

The primary route to this compound is the asymmetric reduction of the prochiral ketone, 3',5'-difluoroacetophenone. This transformation's success hinges on a chiral catalyst that creates a lower-energy pathway to the desired (R)-enantiomer.[1][2] The catalyst, in conjunction with a hydride source, establishes diastereomeric transition states, with the one leading to the (R)-product being energetically favored.

Asymmetric_Reduction_Pathway cluster_reactants Reactants cluster_products Products Ketone 3',5'-Difluoro- acetophenone Transition_States Diastereomeric Transition States Ketone->Transition_States Catalyst Chiral Catalyst (e.g., (R,R)-TsDPEN-Ru) Catalyst->Transition_States Hydride Hydride Source (e.g., HCOOH/NEt3) Hydride->Transition_States R_Product This compound Transition_States->R_Product Favored Pathway (Lower Energy) S_Product (S)-Enantiomer (Minor) Transition_States->S_Product Disfavored Pathway (Higher Energy) ATH_Protocol_Flowchart Start Start: Dry Glassware under Inert Atmosphere Charge_Reactants 1. Charge Ketone, Solvent, and Ru-Catalyst Start->Charge_Reactants Add_Hydride_Source 2. Add HCOOH/NEt3 Mixture Charge_Reactants->Add_Hydride_Source Reaction_Monitoring 3. Stir at Optimal Temperature (Monitor by TLC/GC) Add_Hydride_Source->Reaction_Monitoring Workup_Quench 4. Quench with Water Reaction_Monitoring->Workup_Quench Workup_Extract 5. Extract with Organic Solvent (e.g., EtOAc) Workup_Quench->Workup_Extract Workup_Dry 6. Wash with Brine, Dry (Na2SO4), and Concentrate Workup_Extract->Workup_Dry Purification 7. Purify via Column Chromatography (if necessary) Workup_Dry->Purification Analysis 8. Analyze Yield and e.e. (Chiral HPLC/GC) Purification->Analysis

References

Identifying and minimizing byproducts in the synthesis of (R)-1-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of (R)-1-(3,5-difluorophenyl)ethanol. This crucial chiral alcohol is a key building block in the synthesis of various pharmaceutical agents. Achieving high enantiomeric purity and chemical yield is paramount, yet the process is often complicated by the formation of specific byproducts. This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and the underlying chemical principles to empower your research and development.

Section 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the asymmetric synthesis of this compound, primarily via the reduction of 3',5'-difluoroacetophenone.

FAQ 1: What are the primary byproducts I should be looking for?

Answer: In a typical asymmetric reduction of 3',5'-difluoroacetophenone, you will primarily encounter three classes of byproducts:

  • The Undesired (S)-enantiomer: This is the mirror image of your target molecule. Its presence directly reduces the enantiomeric excess (e.e.) of your final product.

  • Unreacted Starting Material: Incomplete conversion leaves residual 3',5'-difluoroacetophenone in your product mixture.

  • Over-reduction Product (1,3-difluoro-5-ethylbenzene): This achiral byproduct is formed when the carbonyl group is completely reduced to a methylene group. While it doesn't affect enantiomeric purity, it lowers the overall yield of the desired alcohol.

These byproducts can be readily identified and quantified using the analytical methods detailed below.

FAQ 2: My enantiomeric excess (e.e.) is low. What are the most likely causes and how do I fix them?

Answer: Low enantiomeric excess is a frequent and critical issue. The root cause almost always traces back to the catalyst's environment and integrity.

  • Cause 1: Catalyst Deactivation or Poisoning. Chiral catalysts, particularly noble metal complexes like Noyori-type Ru-BINAP systems, are sensitive.[1][2] Trace impurities (e.g., water, oxygen, sulfur compounds) in solvents or reagents can poison the catalyst, leading to a loss of stereocontrol. There are reports of experiments in which catalyst activity decreased drastically.[3]

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed. Use of Schlenk line or glovebox techniques is highly recommended.[1] Perform a small-scale control reaction with a trusted substrate to verify catalyst activity before committing to a large-scale synthesis.

  • Cause 2: Incorrect Reaction Temperature. The energy difference between the transition states leading to the (R) and (S) enantiomers can be small.[4] Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of more of the undesired (S)-enantiomer and thus, a lower e.e.

    • Solution: Maintain strict temperature control throughout the reaction. A slight deviation can significantly impact enantioselectivity. If low e.e. is observed, try running the reaction at a lower temperature, although this may require longer reaction times.

  • Cause 3: Suboptimal Solvent or Base. The solvent and co-catalysts (like a base) are not just a medium; they are integral to the catalytic cycle.[5] Their polarity and coordinating ability can influence the catalyst's conformation and, therefore, its selectivity.[6]

    • Solution: Screen a variety of solvents (e.g., methanol, ethanol, isopropanol) and bases (e.g., KOtBu, Et3N) to find the optimal combination for your specific catalyst system. The choice of solvent can have a notable effect on enantioselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Observed in Product check_catalyst Verify Catalyst Activity & Purity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Test Reagent/Solvent Purity start->check_reagents sub_catalyst Is catalyst from a reliable source? Is it old or improperly stored? check_catalyst->sub_catalyst sub_conditions Was temperature strictly controlled? Was pressure (for hydrogenation) constant? check_conditions->sub_conditions sub_reagents Were solvents anhydrous? Were reagents degassed? check_reagents->sub_reagents action_catalyst Run small-scale test with a known substrate. If fails, procure fresh catalyst. sub_catalyst->action_catalyst action_conditions Optimize temperature (try lower). Ensure consistent stirring and pressure. sub_conditions->action_conditions action_reagents Re-purify/dry solvents. Use freshly opened reagents. sub_reagents->action_reagents

Caption: Troubleshooting Decision Tree for Low e.e.

FAQ 3: I'm seeing a significant amount of the over-reduced byproduct, 1,3-difluoro-5-ethylbenzene. How can I minimize this?

Answer: Over-reduction is a classic chemoselectivity problem. It occurs when the reaction conditions are too harsh, causing the intermediate alcohol to be further reduced.

  • Cause 1: Excess Reducing Agent. In transfer hydrogenation (using formic acid/triethylamine) or with hydride reagents (like NaBH₄), using a large excess of the hydrogen source can drive the reaction past the alcohol stage.

    • Solution: Carefully control the stoichiometry. Use a minimal excess of the reducing agent (e.g., 1.1-1.5 equivalents). Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting ketone is consumed.

  • Cause 2: High Temperature or Pressure. For catalytic hydrogenations using H₂ gas, high pressure and temperature increase the activity of the catalyst, which can lead to the less-selective over-reduction pathway.[7]

    • Solution: Reduce the hydrogen pressure and/or the reaction temperature. This will slow the reaction rate but will significantly improve selectivity for the desired alcohol.

FAQ 4: How can I effectively separate the desired (R)-enantiomer from the (S)-enantiomer if my e.e. is insufficient?

Answer: While optimizing the synthesis is ideal, sometimes purification is necessary. Since enantiomers have identical physical properties (boiling point, solubility), they cannot be separated by standard chromatography or distillation.[8]

  • Method 1: Chiral Column Chromatography. This is the most direct analytical and preparative method. A chiral stationary phase (CSP) interacts differently with each enantiomer, leading to different retention times.[8][9]

    • Advantage: Provides excellent separation for both analysis and small-scale purification.

    • Disadvantage: Can be expensive to scale up.

  • Method 2: Diastereomeric Resolution. This classical chemical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent (e.g., (S)-mandelic acid) to form a mixture of diastereomers.[10] These diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography.[10][11] Afterward, the chiral auxiliary is cleaved to yield the pure (R)-alcohol.

    • Advantage: More cost-effective for large-scale purification.[10]

    • Disadvantage: Requires two additional chemical steps (derivatization and cleavage), which can lower the overall yield.

Section 2: Experimental Protocols & Data

Protocol 1: Asymmetric Transfer Hydrogenation of 3',5'-Difluoroacetophenone

This protocol is a representative example using a Noyori-type catalyst system, which is well-regarded for its high enantioselectivity in ketone reductions.[12]

  • Preparation: In a nitrogen-filled glovebox, add RuCl₂--INVALID-LINK-- (0.01 mol%) to a dry Schlenk flask.

  • Reagent Addition: Outside the glovebox, add degassed 2-propanol (5 mL). To this suspension, add 3',5'-difluoroacetophenone (1.0 mmol, 1.0 eq) followed by a 5:2 mixture of formic acid:triethylamine (1.5 mmol).

  • Reaction: Stir the mixture at 28 °C. Monitor the reaction progress by TLC or HPLC every hour. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexane:ethyl acetate gradient) to remove the catalyst and any over-reduced byproduct.

Protocol 2: Chiral HPLC Analysis

This method is crucial for determining the enantiomeric excess of the synthesized product.

  • Column: Chiralpak AD-H (4.6 x 150 mm, 5 µm) or equivalent.[13]

  • Mobile Phase: n-Hexane:Isopropanol (95:5 v/v).[13]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25 °C.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase (~1 mg/mL).

  • Analysis: Inject 10 µL. The two enantiomers will appear as distinct peaks. Calculate the e.e. using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100.

Data Presentation: Impact of Reaction Conditions

The following table summarizes typical outcomes from modifying reaction parameters during asymmetric transfer hydrogenation.

Parameter VariedCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)e.e. of (R)-alcohol (%)
Baseline 0.1306>9998
Lower Temp. 0.11518>99>99
Higher Temp. 0.1502>9985
Lower Catalyst 0.0130249598

Data are representative and may vary based on specific catalyst batch and reagent purity.

Overall Synthesis and Analysis Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3',5'-Difluoro- acetophenone reaction Asymmetric Reduction (e.g., Noyori Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup flash_chrom Flash Chromatography (Remove Achiral Impurities) workup->flash_chrom hplc_analysis Chiral HPLC Analysis (Determine e.e.) flash_chrom->hplc_analysis final_product This compound (High Purity & e.e.) hplc_analysis->final_product

Caption: From Starting Material to Final Analyzed Product.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Asymmetric Hydrogenation of Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric hydrogenation of acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this critical synthetic transformation. Low conversion rates are a frequent hurdle, and this resource provides in-depth, scientifically grounded solutions to optimize your reactions and achieve desired outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

This section addresses specific issues that can lead to incomplete reactions. Each problem is followed by a systematic approach to identify the root cause and implement effective solutions.

Issue 1: Reaction Stalls or Proceeds Slowly

Symptom: The reaction starts but fails to reach completion, or the reaction rate is significantly slower than expected.

Potential Causes & Solutions:

  • Catalyst Deactivation: This is a primary cause of low conversion.[1] The active catalytic species can degrade over the course of the reaction.

    • Mechanism of Deactivation: For ruthenium-based catalysts, deactivation can occur through the formation of inactive hydride-bridged dimeric species or ruthenium nanoparticles.[2] This is often initiated by the loss of a coordinating ligand.[2] For some iron precatalysts, side reactions with the alcohol solvent in the absence of sufficient base can form inactive species.[3]

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled, degassed solvents and perform all manipulations under an inert atmosphere (e.g., argon or nitrogen).

      • Substrate/Solvent Purity: Impurities in the acetophenone substrate or solvent can poison the catalyst. Purify the substrate (e.g., by distillation) and use high-purity, anhydrous solvents.

      • Catalyst Loading: While not always optimal, a modest increase in catalyst loading can sometimes compensate for slow deactivation.[4] However, this is not a substitute for addressing the root cause.

      • Kinetic Analysis: Perform kinetic studies to model the deactivation process. This can provide insights into the stability of the catalyst under your specific conditions.[1]

  • Insufficient Hydrogen Pressure: In gas-phase hydrogenation, inadequate hydrogen pressure can be the rate-limiting factor.[4]

    • Troubleshooting Steps:

      • System Leaks: Check the reactor system for leaks to ensure consistent pressure.

      • Pressure Optimization: Systematically increase the hydrogen pressure. Many ruthenium and iridium-catalyzed hydrogenations of ketones show improved rates at higher pressures.[5]

  • Suboptimal Temperature: Temperature affects both reaction rate and catalyst stability.[4]

    • Troubleshooting Steps:

      • Temperature Screening: Screen a range of temperatures. While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition.[4] Conversely, some systems show higher enantioselectivity at lower temperatures.[6]

      • Monitor for Side Reactions: At elevated temperatures, be vigilant for side reactions, such as racemization of the product or undesired reductions.

Issue 2: Inconsistent Results Between Batches

Symptom: Reproducibility is poor, with significant variations in conversion rates from one experiment to the next.

Potential Causes & Solutions:

  • Variability in Reagent Quality:

    • Solvent Purity: The presence of trace impurities, particularly water or peroxides in solvents like isopropanol or ethanol, can have a dramatic effect.

      • Protocol: Always use freshly distilled or anhydrous grade solvents. Consider passing solvents through a column of activated alumina.

    • Base Quality and Concentration: The nature and concentration of the base are critical, especially for ruthenium-diamine catalyst systems.[1][3]

      • Protocol: Use a freshly prepared solution of the base (e.g., potassium tert-butoxide in THF) and accurately determine its concentration. The choice of cation (e.g., Li+, Na+, K+) can also influence both conversion and enantioselectivity.[7][8]

  • Inconsistent Catalyst Activation: Many precatalysts require an activation step to form the active hydride species.[2][9]

    • Troubleshooting Steps:

      • Standardized Activation Protocol: Develop and strictly adhere to a standardized protocol for catalyst activation, including time, temperature, and order of reagent addition.

      • Spectroscopic Monitoring: If possible, use techniques like NMR spectroscopy to monitor the formation of the active catalyst before adding the substrate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the conversion rate?

The solvent plays a multifaceted role in asymmetric hydrogenation, influencing catalyst solubility, stability, and interaction with the substrate.[10] Protic solvents like isopropanol and ethanol are common as they can also serve as the hydrogen source in transfer hydrogenation.[11] However, the polarity and coordinating ability of the solvent can significantly impact the reaction.[10] For some systems, non-protic solvents like dichloromethane (DCM) or ethyl acetate have led to excellent results.[10] It is crucial to screen a variety of solvents during reaction optimization.[7]

Q2: My conversion is low, but my enantioselectivity (ee) is high. What should I focus on?

High enantioselectivity indicates that the chiral environment of the catalyst is effective but that the catalytic turnover is being hampered. In this scenario, troubleshooting should focus on factors affecting the reaction rate and catalyst stability, as outlined in Issue 1 . Key areas to investigate include potential catalyst deactivation, insufficient hydrogen pressure or donor concentration, and suboptimal temperature.[1][4]

Q3: Can impurities in the acetophenone substrate inhibit the reaction?

Yes, absolutely. Common impurities in commercially available acetophenone, such as benzoic acid or other carbonyl compounds, can act as catalyst poisons. It is highly recommended to purify acetophenone, for example, by vacuum distillation, before use.

Q4: What is the role of the base in Ru-catalyzed hydrogenations?

In many ruthenium-catalyzed systems, particularly those using diamine ligands, a base is essential for the deprotonation of the precatalyst to form the active ruthenium hydride species.[2][12][13] The concentration of the base can be critical; insufficient base may lead to incomplete catalyst activation, while an excess can sometimes lead to catalyst inhibition or deactivation.[3]

Data Presentation & Protocols

Table 1: Influence of Reaction Parameters on Conversion & Enantioselectivity

This table summarizes typical effects of key parameters on the asymmetric hydrogenation of acetophenone. The specific outcomes are highly dependent on the catalyst system used.

ParameterGeneral Effect on ConversionGeneral Effect on Enantioselectivity (ee)Key Considerations
Temperature Increases with temperature to an optimum, then decreases due to catalyst degradation.[4]Often decreases at higher temperatures.[6]Balance rate with selectivity and stability.
H₂ Pressure Generally increases with pressure.[4]Can have variable effects; often less pronounced than temperature.Ensure the reactor is rated for the desired pressure.
Solvent Highly system-dependent. Protic solvents are common, but non-protic can be superior.[7][10]Strongly influenced by solvent polarity and coordinating ability.[11]Screen a range of solvents.
Base Essential for activation in many Ru systems.[3] Concentration is critical.The choice of cation and concentration can significantly impact ee.[7]Titrate base solutions and screen different bases.
Catalyst Loading Higher loading can increase conversion but may not be cost-effective.[4]Generally does not significantly affect ee.Optimize for minimal loading without sacrificing performance.
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Acetophenone

This protocol provides a starting point and should be optimized for your specific catalyst system.

Materials:

  • Ruthenium or Iridium precatalyst

  • Chiral ligand (e.g., BINAP, a chiral diamine)

  • Acetophenone (purified by distillation)

  • Anhydrous, degassed solvent (e.g., 2-propanol)

  • Base (e.g., Potassium tert-butoxide), if required

  • High-pressure reactor equipped with a magnetic stir bar

  • Schlenk line and inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the precatalyst and chiral ligand to a Schlenk flask. Add the anhydrous, degassed solvent and stir for the recommended time to allow for complex formation.

  • Activation (if applicable): If a base is required, add the base solution to the catalyst mixture and stir at the specified temperature for the activation period.

  • Reaction Setup: In a separate Schlenk flask, dissolve the purified acetophenone in the reaction solvent.

  • Hydrogenation: Transfer the catalyst solution and the substrate solution to the high-pressure reactor under an inert atmosphere. Seal the reactor.

  • Pressurization: Purge the reactor with hydrogen gas 3-5 times before pressurizing to the desired pressure.

  • Reaction: Stir the reaction mixture at the desired temperature for the specified time.

  • Analysis: After cooling and carefully venting the reactor, take an aliquot of the reaction mixture. Determine the conversion and enantiomeric excess using appropriate analytical techniques, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[14]

Visualizations

Troubleshooting Logic for Low Conversion

Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Purity Assess Reagent Purity (Substrate, Solvent, Base) Start->Check_Purity Reproducibility Issues? Check_Conditions Evaluate Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Slow Reaction Rate? Check_Catalyst Investigate Catalyst (Activation, Loading, Deactivation) Start->Check_Catalyst Primary Suspect: Catalyst Issues Check_Inert Verify Inert Atmosphere (O₂, H₂O Exclusion) Refine_Protocol Refine Catalyst Activation & Handling Protocol Check_Inert->Refine_Protocol Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Optimize_Conditions Optimize T, P, [C] Check_Conditions->Optimize_Conditions Check_Catalyst->Check_Inert Deactivation signs Check_Catalyst->Refine_Protocol Inconsistent activation Success Conversion Improved Optimize_Conditions->Success Purify_Reagents->Success Refine_Protocol->Success

Caption: A decision tree for troubleshooting low conversion rates.

Catalytic Cycle Overview

Catalytic_Cycle Precatalyst [M]-Cl₂ (Precatalyst) Active_Hydride [M]-H₂ (Active Catalyst) Precatalyst->Active_Hydride + H₂, Base Coordination Substrate Complex Active_Hydride->Coordination + Acetophenone Hydride_Transfer Hydride Transfer (Rate-Determining Step) Coordination->Hydride_Transfer Product_Release Product Complex Hydride_Transfer->Product_Release Forms Chiral Alcohol Product_Release->Active_Hydride - Product

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

References

Technical Support Center: Challenges in the Purification of Fluorinated Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the purification of fluorinated chiral alcohols. The introduction of fluorine into chiral alcohols dramatically alters their physicochemical properties, presenting unique and significant challenges for purification. These compounds are of immense interest in pharmaceutical and materials science due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability.[1] However, these same electronic effects complicate their separation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles to help you navigate the complexities of purifying these valuable molecules.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution in Chiral Chromatography (HPLC/SFC)

Question: I am not achieving baseline separation of my fluorinated alcohol enantiomers on a standard chiral column. The peaks are either co-eluting or showing very little separation. What are the likely causes and how can I fix this?

Answer: This is the most common challenge. The high electronegativity of fluorine can alter the electronic distribution and hydrogen bonding capabilities of the alcohol, changing its interaction with the Chiral Stationary Phase (CSP). Enantiomers have identical physical properties in an achiral environment, making their separation dependent on creating a transient diastereomeric interaction with the CSP.[2]

Here is a systematic approach to troubleshoot this problem:

  • Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is paramount. Traditional polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are excellent starting points due to their broad chiral recognition abilities.[3] However, the unique nature of fluorinated compounds may require a different approach.

    • Mechanism Mismatch: Your current CSP may not offer the right interaction mechanism (e.g., π-π interactions, hydrogen bonding, steric hindrance) for your specific molecule.

    • Solution: Screen a variety of CSPs with different chiral selectors. Consider newer, specialized phases, including those with fluorinated substituents, which can promote unique "fluorophilic" interactions, enhancing retention and selectivity for fluorinated analytes.[4][5]

  • Optimize the Mobile Phase:

    • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations of fluorinated compounds.[6] It offers higher efficiency, faster run times, and uses non-toxic CO2 as the primary mobile phase, making it a "greener" alternative.[4] The low viscosity and high diffusivity of supercritical CO2 can lead to sharper peaks and better resolution.[7][8]

      • Co-solvent/Additive Adjustment: In SFC, systematically vary the alcohol co-solvent (e.g., methanol, ethanol, isopropanol) and its percentage. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, isopropylamine for basic impurities) can dramatically improve peak shape and resolution.[6]

    • High-Performance Liquid Chromatography (HPLC):

      • Normal Phase vs. Reversed Phase: Normal phase (e.g., hexane/isopropanol) is often preferred for chiral alcohol separations.[9] Adjust the ratio of the polar modifier; even minor changes can have a profound impact.

      • Fluorinated Phases: Consider using a fluorinated HPLC column (e.g., pentafluorophenyl - PFP) which can provide alternative selectivity compared to standard C18 columns through dipole-dipole or π-π interactions.[10][11]

  • Adjust Temperature: Lowering the column temperature can increase the energy difference between the transient diastereomeric complexes formed on the CSP, often leading to improved resolution.[2]

Issue 2: Product Degradation During Purification

Question: My fluorinated alcohol appears to be decomposing or forming byproducts during purification on a standard silica gel column. What is happening and what are the alternatives?

Answer: This is a known issue. Fluorinated alcohols can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions.[2]

  • Cause: The Lewis acidic sites on the surface of silica gel can catalyze elimination reactions or other rearrangements, particularly with tertiary or sterically hindered fluorinated alcohols.

  • Solutions:

    • Deactivated Silica: Use silica gel that has been deactivated, for example, by treatment with a base (e.g., triethylamine in the eluent) or by using commercially available deactivated silica.

    • Alternative Stationary Phases: Switch to a less acidic stationary phase like alumina (basic or neutral) or Florisil.

    • Avoid Column Chromatography: If the compound is highly sensitive, bypass traditional column chromatography altogether.

      • Crystallization: If your compound is crystalline, this is an excellent, scalable alternative. Techniques include diastereomeric salt formation with a chiral resolving agent or, for specific systems, crystallization-induced dynamic resolution.[12][13]

      • Preparative TLC: For small scales, preparative thin-layer chromatography can be a quick way to isolate the product without prolonged exposure to the stationary phase.[2]

Issue 3: Poor Peak Shape in Supercritical Fluid Chromatography (SFC)

Question: My SFC separation is fast and shows some resolution, but the peaks are broad or tailing. How can I improve the peak shape for better quantification and preparative isolation?

Answer: Poor peak shape in SFC often points to secondary interactions or issues with solubility in the mobile phase.

  • Causes & Solutions:

    • Sub-optimal Co-solvent: The alcohol co-solvent (modifier) plays a critical role in analyte solubility and in masking active sites on the stationary phase.

      • Action: Screen different alcohol co-solvents (methanol, ethanol, isopropanol). Methanol is often a good starting point due to its high polarity.[4]

    • Need for an Additive: Residual acidic sites on the silica backbone of the CSP can cause peak tailing. Additives are used to mask these sites.

      • Action: For neutral or acidic analytes, adding a small amount of a basic additive (e.g., 0.1-0.5% isopropylamine or diethylamine) to the co-solvent can dramatically improve peak shape. For basic analytes, an acidic additive (e.g., 0.1-0.5% TFA or formic acid) may be beneficial.[6]

    • System Backpressure: Maintaining adequate backpressure (typically >100 bar) is crucial to ensure the CO2 remains in a supercritical state throughout the system, which is necessary for optimal efficiency.[6]

      • Action: Check your backpressure regulator settings and ensure they are appropriate for your flow rate and column dimensions.

In-Depth Methodologies & Protocols
Workflow for Selecting a Purification Strategy

The choice of purification method depends on scale, required purity, compound stability, and available equipment. This workflow provides a general decision-making framework.

G start Crude Fluorinated Chiral Alcohol Mixture scale_check Purification Scale? start->scale_check small_scale < 1 g (Analytical / Discovery) scale_check->small_scale Small large_scale > 1 g (Process / Pre-clinical) scale_check->large_scale Large method_select_small Primary Method? small_scale->method_select_small method_select_large Compound Crystalline? large_scale->method_select_large sfc Chiral SFC method_select_small->sfc Speed/Greenness hplc Chiral HPLC method_select_small->hplc Standard Equipment prep_sfc Preparative SFC method_select_large->prep_sfc No crystallization Crystallization (Diastereomeric Salt or CIDR) method_select_large->crystallization Yes sfc->prep_sfc Scale-up enzymatic Enzymatic Resolution prep_sfc->enzymatic If Prep SFC is not cost-effective or feasible

Caption: Decision workflow for purification strategy.

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC) Method Development

SFC is a powerful technique for the rapid and efficient separation of fluorinated chiral alcohols.[14] This protocol outlines a systematic screening approach.

Objective: To find a suitable chiral stationary phase (CSP) and mobile phase for the enantioselective separation of a fluorinated chiral alcohol.

Materials:

  • SFC system with autosampler, column oven, and backpressure regulator.

  • Set of analytical chiral columns (e.g., polysaccharide-based like Chiralcel OD/AD, Chiralpak IA/IB/IC).

  • CO2 (SFC grade).

  • Co-solvents: Methanol, Ethanol, Isopropanol (HPLC grade).

  • Additives: Isopropylamine (IPA), Trifluoroacetic acid (TFA).

Procedure:

  • System Preparation: Ensure the system is clean and equilibrated. Set the backpressure regulator to 150 bar and the column temperature to 40°C.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic fluorinated alcohol in a suitable solvent (e.g., methanol or ethanol).

  • Initial Screening:

    • Install the first CSP (e.g., Chiralpak AD-H).

    • Run a fast gradient screen to quickly determine if the column has potential. A typical gradient is 5% to 40% Methanol over 5 minutes at a flow rate of 3 mL/min.

    • Repeat this gradient screen for each column in your screening set.

  • Co-solvent Optimization:

    • Select the column that showed the best initial separation or "peak splitting".

    • Run isocratic methods on this column, varying the co-solvent (Methanol, Ethanol, Isopropanol) at a fixed percentage (e.g., 15%).

    • Compare the resolution (Rs) and retention times for each co-solvent.

  • Additive Optimization (if needed):

    • If peak shape is poor (tailing), prepare co-solvent mixtures containing 0.2% of an appropriate additive (e.g., Isopropylamine for potential acidic interactions).

    • Re-run the best isocratic condition from Step 4 with the additive-modified co-solvent.

  • Fine-Tuning: Once the best CSP, co-solvent, and additive are identified, fine-tune the separation by making small adjustments to the co-solvent percentage, flow rate, and temperature to maximize resolution.

Protocol 2: Enzymatic Kinetic Resolution using Lipase

Enzymatic resolution is a highly selective method for obtaining one enantiomer in high purity.[15] This protocol uses a lipase to selectively acylate one enantiomer of the alcohol, allowing for easy separation of the resulting ester from the unreacted alcohol.[16]

Objective: To resolve a racemic fluorinated chiral alcohol into its enantiomers.

Materials:

  • Racemic fluorinated alcohol.

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B).

  • Aprotic organic solvent (e.g., Toluene, Hexane).

  • Acyl donor (e.g., Vinyl acetate, Isopropenyl acetate).

  • Molecular sieves (4Å), activated.

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen), add the racemic fluorinated alcohol (1.0 eq), the organic solvent (to make a ~0.1 M solution), and activated molecular sieves.

  • Acyl Donor Addition: Add the acyl donor (e.g., Vinyl acetate, 1.5 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, ~20 mg per 0.1 mmol of alcohol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or chiral HPLC. The goal is to stop the reaction at ~50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted alcohol and the formed ester.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (it can often be washed and reused).

  • Purification: Concentrate the filtrate. The resulting mixture contains one enantiomer as the alcohol and the other as the ester. These two compounds now have different physical properties and can be easily separated by standard silica gel chromatography.

  • Ester Hydrolysis (Optional): The separated ester can be hydrolyzed (e.g., using K2CO3 in methanol) to yield the other enantiomer of the alcohol.

Data & Method Comparison
Table 1: Comparison of HPLC and SFC for Chiral Purification
FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (Hexane, IPA, etc.)Supercritical CO2
Speed Slower; longer run and equilibration times.[8]3-5 times faster than HPLC.[6][8]
Solvent Consumption High; generates significant organic waste.[8]Low; CO2 is recycled from the atmosphere.[4][14]
Operating Pressure Moderate to HighHigh (requires backpressure regulator).[17]
Cost Lower initial instrument cost.Higher initial instrument cost, lower operating cost.[18]
Environmental Impact Higher; reliant on toxic organic solvents."Green" technology due to CO2 use.[4]
Best Suited For Well-established methods, broad compatibility.High-throughput screening, preparative scale, thermally labile compounds.[8][17]
Principle of Chiral Recognition on a Polysaccharide CSP

The separation of enantiomers on a chiral stationary phase is a result of the differential formation of transient diastereomeric complexes. Polysaccharide-based CSPs have helical grooves lined with functional groups that create a chiral environment.

Caption: Model of enantiomer interaction with a CSP.

Frequently Asked Questions (FAQs)

Q1: Why is SFC considered a "greener" technology than HPLC? SFC primarily uses supercritical CO2 as the mobile phase. This CO2 is captured from industrial processes and recycled, so its use is considered carbon-neutral. It significantly reduces the consumption of toxic and flammable organic solvents like hexane and isopropanol, which are the main mobile phases in normal phase HPLC.[4] This leads to a drastic reduction in hazardous waste generation.[8]

Q2: When should I consider enzymatic resolution over chromatography? Enzymatic resolution is particularly advantageous when:

  • You need one enantiomer in very high optical purity (>99% ee).

  • You are working on a large, industrial scale where preparative chromatography would be prohibitively expensive due to solvent and column costs.

  • The enantiomers are particularly difficult to resolve by chromatography. The main drawback is that the theoretical maximum yield for a single enantiomer is 50% unless the process is coupled with in-situ racemization of the unwanted enantiomer.[13]

Q3: Are there specialized chiral stationary phases developed specifically for fluorinated compounds? Yes, research has focused on developing CSPs that can leverage the unique properties of fluorine.[4] This includes CSPs that are themselves fluorinated. The rationale is to create "fluorophilic" interactions between the stationary phase and the fluorinated analyte, which can lead to enhanced retention and unique selectivity that is not achievable on traditional polysaccharide or Pirkle-type columns.[5] These phases can be particularly effective for separating compounds with multiple fluorine atoms.

References

Technical Support Center: Strategies to Increase Substrate Loading in Biocatalytic Reductions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with increasing substrate loading in biocatalytic reductions. High substrate loading is critical for developing economically viable and sustainable processes, yet it often introduces complexities that can hinder reaction performance. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Issues at High Substrate Loading

This section addresses specific experimental roadblocks. Each entry details the underlying causes of a problem and provides actionable strategies and protocols to resolve it.

Q1: My reaction stops at low conversion after increasing the substrate concentration. What is the likely cause and how can I fix it?

This is a classic symptom of either substrate or product inhibition, a common challenge when moving to higher concentrations.[1][2][3]

Core Problem: At high concentrations, the substrate or, more commonly, the product can bind to the enzyme in a way that prevents the catalytic cycle from proceeding efficiently.[4][5][6] This can happen in several ways: the product might compete with the substrate for the active site, or it might bind to a secondary (allosteric) site, changing the enzyme's conformation and reducing its activity.[4][5][6]

Diagnostic Workflow:

Start Low Conversion at High Substrate Load Inhibition_Check Is it Inhibition? Start->Inhibition_Check Solubility_Check Is it a Solubility Issue? Start->Solubility_Check Stability_Check Is it Enzyme Instability? Start->Stability_Check Product_Test Run reaction with initial product added. Does rate decrease? Inhibition_Check->Product_Test Test for Product Inhibition Substrate_Test Generate Michaelis-Menten plot. Does rate drop at high [S]? Inhibition_Check:e->Substrate_Test:w Test for Substrate Inhibition Solution_Inhibition Implement Fed-Batch or In Situ Product Removal (ISPR) Product_Test->Solution_Inhibition Yes Substrate_Test->Solution_Inhibition Yes Visual_Inspect Visually inspect reaction. Is substrate/product crashing out? Solubility_Check->Visual_Inspect Solution_Solubility Use Co-solvents or Biphasic System Visual_Inspect->Solution_Solubility Yes Time_Course Measure activity over time. Does it drop faster at high load? Stability_Check->Time_Course Solution_Stability Immobilize Enzyme or Optimize Conditions (pH, Temp) Time_Course->Solution_Stability Yes cluster_0 Immobilization Workflow Start Need to Improve Enzyme Stability Method_Choice Choose Immobilization Method Start->Method_Choice Adsorption Adsorption (e.g., on Resin) Method_Choice->Adsorption Fast, Mild Covalent Covalent Binding (e.g., to Epoxy Resin) Method_Choice->Covalent Strong, Stable Entrapment Entrapment (e.g., in Alginate) Method_Choice->Entrapment Gentle Test Test Immobilized Biocatalyst: - Activity Recovery - Stability - Reusability Adsorption->Test Covalent->Test Entrapment->Test

References

Technical Support Center: Overcoming Poor Stereoselectivity in the Synthesis of Chiral Secondary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

December 31, 2025

Welcome to the Technical Support Center for the stereoselective synthesis of chiral secondary alcohols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor stereoselectivity in their synthetic routes. Chiral secondary alcohols are critical building blocks in the pharmaceutical industry, making the control of their stereochemistry paramount.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common and critical issues encountered during the synthesis of chiral secondary alcohols.

I. Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a highly efficient method for producing chiral secondary alcohols.[1][2] However, achieving high enantioselectivity can be challenging.

Question 1: My enantiomeric excess (ee) is consistently low when using a metal-catalyzed asymmetric hydrogenation (e.g., Noyori-type catalyst). What are the primary factors I should investigate?

Answer:

Low enantioselectivity in Noyori-type asymmetric hydrogenations often points to a few key areas. These catalysts, typically ruthenium complexes with chiral phosphine and diamine ligands, are highly sensitive to reaction conditions.[3][4]

  • Causality-Driven Troubleshooting:

    • Catalyst Integrity and Activation: The active catalyst is formed in situ and requires a base for activation.[1] Incomplete activation or catalyst degradation can lead to a competing, non-selective background reaction. Ensure your base is strong enough and added correctly.

    • Purity of Substrates and Solvents: Impurities in your ketone substrate or solvent can act as catalyst poisons.[5] For instance, trace amounts of water or oxygen can deactivate sensitive catalysts. Always use freshly distilled, anhydrous, and degassed solvents. Wiped-film distillation of the ketone may be necessary for achieving very low catalyst loadings.[1]

    • Ligand Choice: The spatial properties of the chiral ligand are crucial for determining the extent of enantioselectivity.[3] The ligand creates a specific chiral environment around the metal center, directing the hydride transfer to one face of the ketone. If you are experiencing poor results, consider screening a library of ligands to find the optimal match for your substrate.

    • Reaction Temperature and Pressure: These parameters influence the thermodynamics and kinetics of the reaction. Lowering the temperature can sometimes enhance selectivity by favoring the transition state leading to the major enantiomer.[6] However, this may also decrease the reaction rate. A systematic optimization of both temperature and hydrogen pressure is often necessary.

    • Solvent Effects: The solvent is not merely an inert medium; it can influence the catalyst's conformation and the solvation of the transition state.[7][8][9] Switching to a different solvent can sometimes dramatically improve enantioselectivity.

Question 2: I am using an oxazaborolidine-catalyzed reduction (CBS reduction) and observing poor ee. What should I troubleshoot?

Answer:

CBS catalysts are powerful tools for the asymmetric reduction of ketones with borane.[2][3] Low enantioselectivity in these systems can often be traced back to the following:

  • Causality-Driven Troubleshooting:

    • Non-Catalytic Reduction: A key challenge is the competing non-catalyzed reduction of the ketone by borane, which is non-selective and lowers the overall ee. This is particularly problematic for highly reactive ketones, such as trifluoromethyl ketones.[10] To mitigate this, ensure slow addition of the borane source to a solution of the ketone and the CBS catalyst at low temperatures (e.g., -78 °C).

    • Catalyst Purity and Generation: While pre-formed CBS catalysts are available, in-situ generation is common.[10] The purity of the chiral amino alcohol precursor is critical. Ensure it is enantiomerically pure.

    • Substrate-Catalyst Interaction: The CBS reduction mechanism relies on the coordination of the ketone's carbonyl oxygen to the boron atom of the catalyst.[10] If the substrate has other coordinating groups, it might interfere with the desired transition state geometry, leading to poor selectivity.

II. Biocatalytic Methods: Enzymatic Reductions and Kinetic Resolutions

Enzymes offer remarkable stereoselectivity and are increasingly used for the synthesis of chiral alcohols.[11] Common methods include the asymmetric reduction of ketones by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), and the kinetic resolution of racemic alcohols using lipases.[1][11]

Question 3: My enzymatic reduction of a ketone is showing low conversion and/or poor enantioselectivity. What are the likely causes?

Answer:

Enzymatic reactions, while highly selective, are sensitive to their environment.

  • Causality-Driven Troubleshooting:

    • Cofactor Recycling: Most ADHs and KREDs require a nicotinamide cofactor (e.g., NAD(P)H) for the reduction.[1] These cofactors are expensive and must be efficiently recycled in situ.[1] Common recycling systems include using a sacrificial alcohol like isopropanol or a second enzyme system like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[1] If your conversion is low, your cofactor recycling system may be inefficient.

    • Enzyme Inhibition: The substrate or product can inhibit the enzyme at high concentrations. Running the reaction at a lower substrate concentration or with gradual substrate feeding can sometimes improve results.

    • pH and Temperature Optima: Every enzyme has an optimal pH and temperature range for activity and stability. Deviating from these can lead to poor performance. Consult the enzyme's technical data sheet and ensure your reaction buffer and temperature are optimized.

    • Solvent Tolerance: While many enzymes can tolerate organic co-solvents, high concentrations can lead to denaturation and loss of activity. If your substrate has poor aqueous solubility, screen for a co-solvent that the enzyme can tolerate.

Question 4: I am performing a lipase-catalyzed kinetic resolution of a secondary alcohol, but the reaction stops at or before 50% conversion, and the ee of the remaining alcohol is not as high as expected. Why is this happening?

Answer:

Kinetic resolution (KR) relies on the enzyme selectively acylating one enantiomer of the racemic alcohol, leaving the other unreacted.[12][13] The maximum theoretical yield for a single enantiomer in a standard KR is 50%.[1]

  • Causality-Driven Troubleshooting:

    • Reversibility of the Reaction: The acylation reaction is often reversible. The buildup of the alcohol byproduct from the acyl donor (e.g., ethanol from vinyl acetate) can lead to the reverse reaction, lowering the enantioselectivity. Removing the byproduct, for instance by conducting the reaction under vacuum, can improve the outcome.

    • Enantiomeric Ratio (E-value): The "E-value" is a measure of the enzyme's selectivity. A low E-value will result in a lower ee of the product and unreacted starting material. To achieve high ee (>99%), an E-value of >100 is generally required.[12] If your E-value is low, you may need to screen different lipases or acyl donors.

    • Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation, consider a dynamic kinetic resolution.[12] This involves adding a racemization catalyst (e.g., a ruthenium complex) that continuously converts the less reactive enantiomer into the more reactive one, theoretically allowing for a 100% yield of the desired acylated product.[12]

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters to investigate when troubleshooting poor stereoselectivity.

MethodKey ParameterCommon IssueRecommended Action
Asymmetric Hydrogenation Catalyst LoadingToo high/low, leading to background reaction or low conversion.Titrate catalyst loading to find the optimal balance.
TemperatureSuboptimal temperature affecting selectivity-rate balance.Screen a range of temperatures (e.g., 0 °C to 50 °C).
SolventPoor catalyst-substrate interaction.[7][8][9]Screen a panel of anhydrous, degassed solvents (e.g., MeOH, Toluene, THF).
CBS Reduction Rate of AdditionFast addition of borane causes non-selective reduction.[10]Use a syringe pump for slow addition of the borane solution.
TemperatureHigher temperatures increase the rate of non-catalyzed reduction.Maintain low temperatures (e.g., -78 °C to -40 °C).
Enzymatic Reduction Cofactor RecyclingInefficient recycling stalls the reaction.[1]Optimize the concentration of the recycling system components.
pHSuboptimal pH reduces enzyme activity.Buffer the reaction at the enzyme's optimal pH.
Lipase Kinetic Resolution Acyl DonorPoor fit for the enzyme's active site.Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).
Water ContentWater can hydrolyze the product ester, affecting equilibrium.Use an anhydrous organic solvent or control the water activity.

Visualizing the Workflow: Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in the asymmetric reduction of a ketone.

G Start Poor Stereoselectivity Observed (<95% ee) Check_Purity Verify Purity of: - Substrate - Solvent - Reagents Start->Check_Purity Check_Purity->Start If impurities found, purify and repeat Optimize_Conditions Systematic Optimization of Reaction Conditions Check_Purity->Optimize_Conditions If purity is confirmed Temperature Vary Temperature Optimize_Conditions->Temperature Concentration Vary Concentration Optimize_Conditions->Concentration Solvent Vary Solvent Optimize_Conditions->Solvent Screen_Catalyst Screen Catalyst/Ligand Library Screen_Method Consider Alternative Synthetic Method (e.g., Biocatalysis) Screen_Catalyst->Screen_Method If no improvement Success High Stereoselectivity Achieved (>95% ee) Screen_Catalyst->Success If successful Screen_Method->Success Temperature->Screen_Catalyst If no improvement Temperature->Success If successful Concentration->Screen_Catalyst If no improvement Concentration->Success If successful Solvent->Screen_Catalyst If no improvement Solvent->Success If successful

Caption: Troubleshooting workflow for poor stereoselectivity.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents in a Noyori-Type Asymmetric Transfer Hydrogenation

This protocol outlines a parallel screening approach to identify the optimal solvent for a given substrate.

  • Preparation: In an inert atmosphere glovebox, add the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand to a series of oven-dried reaction vials.

  • Catalyst Formation: Add the degassed solvent to be tested to each vial, followed by the activating base (e.g., KOtBu). Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Reaction Initiation: Add the prochiral ketone substrate and the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to each vial.

  • Reaction Monitoring: Seal the vials and place them in a temperature-controlled shaker block. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Analysis: Once the reaction reaches completion (or after a set time), quench the reaction and determine the enantiomeric excess of the product alcohol using chiral HPLC or GC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a standard solution of your racemic product at a known concentration (e.g., 1 mg/mL). Dissolve your chiral product from the reaction in the mobile phase at a similar concentration.

  • Method Development: Select a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) and a mobile phase, typically a mixture of hexanes and isopropanol.[14]

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject your sample and integrate the peak areas for each enantiomer.

  • Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

Validation & Comparative

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-1-(3,5-difluorophenyl)ethanol: A Comparative Analysis of Chiral HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and stereochemical purity of drug candidates and their intermediates. (R)-1-(3,5-difluorophenyl)ethanol is a key chiral building block whose stereoisomeric composition can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for determining the enantiomeric excess of this analyte: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for selecting and implementing the optimal analytical strategy.

The separation of enantiomers, which share identical physical properties in an achiral environment, necessitates the introduction of a chiral selector into the analytical system. This can be achieved either directly, by employing a chiral stationary phase (CSP), or indirectly, through derivatization with a chiral agent to form diastereomers that can be separated on a conventional achiral column.[1] Both HPLC and GC offer avenues for these approaches, each with its own set of advantages and considerations.

Chiral High-Performance Liquid Chromatography (HPLC): The Direct Approach

Chiral HPLC is often the first-line technique for enantiomeric excess determination due to its versatility, wide applicability, and the potential for direct separation without the need for derivatization.[2] The success of this method is fundamentally reliant on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to differential retention times.

The Rationale for Polysaccharide-Based CSPs

For chiral alcohols, and particularly aromatic alcohols like 1-(3,5-difluorophenyl)ethanol, polysaccharide-based CSPs are a powerhouse of chiral recognition.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure.[4] The presence of fluorine atoms and the phenyl ring in our target analyte makes it an excellent candidate for interaction with these types of CSPs.

Immobilized polysaccharide CSPs, such as the Daicel CHIRALPAK® I-series (e.g., IA, IB, IF), are particularly advantageous as they exhibit broad solvent compatibility, allowing for a more extensive range of mobile phases to be screened for optimal separation.[5][6]

Experimental Protocol: Chiral HPLC

This protocol outlines a systematic approach to developing a direct chiral HPLC method for the enantiomeric separation of 1-(3,5-difluorophenyl)ethanol.

1. Materials and Reagents:

  • Racemic 1-(3,5-difluorophenyl)ethanol standard

  • This compound reference standard (if available, for peak identification)

  • HPLC-grade n-Hexane, isopropanol (IPA), ethanol (EtOH)

  • Chiral HPLC Column: CHIRALPAK® IF-3 (Amylose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 3 µm[7][8]

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Sample Solution: Prepare a stock solution of racemic 1-(3,5-difluorophenyl)ethanol in isopropanol at a concentration of 1.0 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Mobile Phase Screening: Prepare the following mobile phases. Degas all mobile phases by sonication or vacuum filtration before use.

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v)

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (based on the aromatic nature of the compound)

  • Injection Volume: 10 µL

4. Method Development and Data Analysis:

  • Begin by equilibrating the column with Mobile Phase A for at least 30 minutes.

  • Inject the racemic sample solution.

  • If separation is not achieved or resolution is poor, switch to Mobile Phase B. The choice of alcohol modifier (IPA vs. EtOH) can significantly impact selectivity.[7]

  • The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100

Diagram: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Racemic Analyte in IPA (1 mg/mL) Dilute Dilute with Mobile Phase (0.1 mg/mL) Sample->Dilute Inject Inject 10 µL onto CHIRALPAK® IF-3 Dilute->Inject MobilePhase Prepare & Degas n-Hexane/Alcohol Mobile Phase Separate Isocratic Elution (1.0 mL/min, 25°C) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Enantiomer Peak Areas (A1, A2) Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for chiral HPLC analysis of 1-(3,5-difluorophenyl)ethanol.

Chiral Gas Chromatography (GC): The Derivatization Approach

Chiral GC is a highly sensitive and efficient technique for the separation of volatile compounds.[9] For many chiral alcohols, including our target analyte, direct analysis is challenging due to their polarity, which can lead to poor peak shape and insufficient resolution.[10] Therefore, a derivatization step is often employed to enhance volatility and improve separation on a chiral GC column.[11]

The Rationale for Acylation

Acylation is a robust and widely used derivatization method for alcohols prior to GC analysis.[10] Reacting the alcohol with an acylating agent, such as trifluoroacetic anhydride (TFAA), converts the polar hydroxyl group into a less polar, more volatile ester. This transformation not only makes the analyte more amenable to GC but can also enhance the chiral recognition on the stationary phase. The resulting trifluoroacetyl ester is an excellent derivative for analysis on cyclodextrin-based chiral GC columns.

Cyclodextrin-based GC phases, such as those offered by Agilent J&W, are effective for separating a wide array of enantiomers.[12] The chiral cavities of the cyclodextrin molecules provide a stereoselective environment for the separation of the derivatized enantiomers.

Experimental Protocol: Chiral GC

This protocol details a two-step process: derivatization followed by GC analysis.

1. Materials and Reagents:

  • Racemic 1-(3,5-difluorophenyl)ethanol standard

  • This compound reference standard

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Chiral GC Column: Agilent J&W CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or similar cyclodextrin-based column[10]

  • Gas Chromatograph with Flame Ionization Detector (FID)

2. Derivatization Procedure:

  • In a clean, dry vial, dissolve approximately 5 mg of 1-(3,5-difluorophenyl)ethanol in 1 mL of anhydrous DCM.

  • Add 100 µL of pyridine, followed by 150 µL of TFAA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to quench excess TFAA, followed by 1 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the trifluoroacetylated derivative is now ready for GC analysis.

3. GC Conditions:

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

4. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers in the same manner as the HPLC method.

Diagram: Chiral GC Workflow with Derivatization

GC_Workflow cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing Dissolve Dissolve Analyte in DCM React Add Pyridine & TFAA, Heat at 60°C Dissolve->React Workup Wash with NaHCO₃ & Dry React->Workup Inject Inject 1 µL onto Chiral GC Column Workup->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Enantiomer Peak Areas (A1, A2) Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for chiral GC analysis including the derivatization step.

Objective Comparison: Chiral HPLC vs. Chiral GC

The choice between HPLC and GC for determining the enantiomeric excess of this compound is contingent on several factors, including available instrumentation, sample throughput requirements, and the desired level of sensitivity.

FeatureChiral HPLC (Direct Method)Chiral GC (with Derivatization)Rationale & Insights
Sample Preparation Minimal (dissolution and dilution)Multi-step (derivatization, workup)HPLC offers a significant advantage in simplicity and speed, reducing potential sources of error from sample handling.[1]
Analysis Time Typically 10-30 minutesTypically 20-40 minutes (including temp. program)While individual runs may be comparable, HPLC's lack of a derivatization step leads to a much higher overall throughput.
Versatility High; applicable to a wide range of compounds.Limited to volatile or volatilizable compounds.HPLC is broadly applicable to non-volatile and thermally labile compounds, making it a more versatile screening tool.[2]
Resolution/Efficiency Good to excellentPotentially higherCapillary GC columns generally offer higher theoretical plate counts than HPLC columns, potentially leading to superior resolution.[9]
Sensitivity Good (UV detector)Excellent (FID detector)FID is a highly sensitive detector for carbon-containing compounds, often providing lower detection limits than standard UV detectors.
Solvent Consumption High (organic solvents)Low (gases, small solvent volumes)GC is considered a "greener" technique due to its significantly lower consumption of organic solvents.
Method Development Potentially complex (column & mobile phase screening)Derivatization adds complexityHPLC method development can be an empirical process of screening multiple columns and mobile phases.[2] GC requires optimization of both the derivatization reaction and the temperature program.

Conclusion and Recommendations

Both chiral HPLC and chiral GC are powerful and reliable techniques for the determination of the enantiomeric excess of this compound.

Chiral HPLC stands out for its simplicity, speed, and high throughput , primarily due to the elimination of the derivatization step. The direct analysis on a polysaccharide-based chiral stationary phase is the recommended starting point for routine analysis and high-throughput screening environments. The method is robust and applicable to a wide range of potential impurities and related substances.

Chiral GC , while requiring a more involved sample preparation process, offers potentially higher resolution and sensitivity . This method is particularly advantageous when very low levels of the minor enantiomer need to be quantified or when analyzing complex matrices where the high efficiency of capillary GC can resolve the analyte from interfering components. The lower solvent consumption also makes it an environmentally preferable option for established, routine methods.

Ultimately, the choice of method should be guided by the specific analytical requirements of the project. For initial screening and process monitoring where speed is critical, HPLC is the superior choice. For final product release testing or trace-level impurity analysis where the utmost sensitivity and resolution are required, the investment in developing a chiral GC method with derivatization is well justified.

References

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of (R)-1-(3,5-difluorophenyl)ethanol for Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of chiral molecules is paramount. Fluorinated organic compounds, in particular, play a crucial role due to their unique physicochemical properties. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for (R)-1-(3,5-difluorophenyl)ethanol, offering a robust framework for its structural confirmation and comparison against potential alternatives. As Senior Application Scientists, our goal is to merge technical accuracy with practical, field-tested insights to ensure the reliability of your analytical workflows.

The Imperative of Multi-Dimensional NMR in Structural Elucidation

Standard one-dimensional (1D) ¹H and ¹³C NMR are foundational techniques, but for complex molecules like this compound, a multi-dimensional approach is essential for unambiguous structural assignment. The presence of fluorine introduces complex spin-spin couplings that can both complicate and enrich the spectral data. By employing a suite of experiments including DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), we can systematically piece together the molecular puzzle.

Why Causality in Experimental Choices Matters

The selection of each NMR experiment is a deliberate step in a logical sequence. We begin with ¹H NMR to get a proton count and basic connectivity information. ¹³C NMR, in conjunction with DEPT, then allows us to identify the types of carbon atoms (CH, CH₂, CH₃, and quaternary).[1][2][3][4] Subsequently, 2D correlation experiments like COSY, HSQC, and HMBC are used to map out the precise bonding network and spatial relationships within the molecule.[5][6][7] This systematic approach ensures that each piece of data validates the others, creating a self-consistent and trustworthy structural assignment.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the hydroxyl proton (OH). The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.[8]

Aromatic Region: The two equivalent protons at the C2 and C6 positions of the phenyl ring are expected to appear as a triplet due to coupling with the two fluorine atoms and the proton at C4. The proton at the C4 position will likely appear as a triplet of triplets, coupling to the two equivalent protons at C2 and C6 and the two fluorine atoms.

Aliphatic Region: The methine proton, being adjacent to the hydroxyl group and the aromatic ring, will appear as a quartet due to coupling with the three methyl protons. The methyl protons will, in turn, appear as a doublet, coupled to the single methine proton.

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[9][10] In a non-protic solvent like CDCl₃, it typically appears as a broad singlet. Its identity can be confirmed by D₂O exchange, which causes the signal to disappear.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-66.8 - 7.2Triplet (t)
H-46.6 - 6.9Triplet of Triplets (tt)
CH-OH4.8 - 5.2Quartet (q)~6.5 Hz
CH₃1.4 - 1.6Doublet (d)~6.5 Hz
OHVariable (e.g., 1.5 - 3.0)Broad Singlet (br s)

Predicted ¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum, especially when combined with DEPT experiments, provides a definitive carbon count and identifies the nature of each carbon atom.[1][2][11] The presence of fluorine atoms introduces significant C-F coupling, which can be observed as splitting in the carbon signals.[12][13][14]

  • DEPT-90 will show only the CH carbons (methine).

  • DEPT-135 will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.[2][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Predicted C-F Coupling
C-1145 - 150No Signal (Quaternary)Triplet
C-3, C-5160 - 165 (d, ¹JCF)No Signal (Quaternary)Doublet of Triplets
C-2, C-6110 - 115 (dd, ²JCF, ⁴JCF)PositiveDoublet of Doublets
C-4102 - 106 (t, ³JCF)PositiveTriplet
CH-OH68 - 72Positive
CH₃23 - 27Positive

Experimental Protocols for Comprehensive Structural Verification

To ensure the highest level of confidence in the structural assignment, a series of 1D and 2D NMR experiments should be performed.

Step-by-Step Experimental Workflow:
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to observe the chemical shifts, integrations, and multiplicities of all proton signals.

  • ¹³C{¹H} and DEPT Acquisition: Obtain a proton-decoupled ¹³C spectrum for a carbon count. Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[3]

  • COSY Acquisition: Perform a ¹H-¹H COSY experiment to identify proton-proton coupling networks, confirming the connectivity between the methine and methyl protons.[5][15]

  • HSQC Acquisition: Run a ¹H-¹³C HSQC experiment to establish direct one-bond correlations between protons and their attached carbons.[7]

  • HMBC Acquisition: Acquire a ¹H-¹³C HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the connectivity of the entire molecule, including the attachment of the ethanol side chain to the difluorophenyl ring.[7]

G cluster_workflow NMR Experimental Workflow Sample_Prep Sample Preparation (in CDCl3 with TMS) H1_NMR 1D ¹H NMR (Proton Count & Multiplicity) Sample_Prep->H1_NMR C13_DEPT 1D ¹³C & DEPT (Carbon Count & Type) H1_NMR->C13_DEPT COSY 2D COSY (¹H-¹H Correlations) C13_DEPT->COSY HSQC 2D HSQC (¹H-¹³C One-Bond Correlations) COSY->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Weaving the Data Together: A Cohesive Structural Narrative

The power of this multi-dimensional approach lies in the cross-validation of data from different experiments.

  • The COSY spectrum will show a clear cross-peak between the methine quartet and the methyl doublet, confirming their adjacent positions.

  • The HSQC spectrum will correlate the methine proton signal with its corresponding carbon signal and the methyl proton signal with its carbon signal.

  • The HMBC spectrum is the final piece of the puzzle. It will show correlations from the methyl protons to the methine carbon, and more importantly, from the methine proton to the aromatic carbons (C-1, C-2, and C-6), unequivocally establishing the connection between the ethyl group and the difluorophenyl ring. It will also show correlations between the aromatic protons and their neighboring carbons, confirming the substitution pattern of the ring.

References

A Senior Application Scientist's Guide: Comparing the Efficacy of Chemical Versus Enzymatic Methods for Producing Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral alcohols stands as a critical endeavor. These molecules are indispensable building blocks for a vast array of active pharmaceutical ingredients (APIs), where specific stereochemistry dictates therapeutic efficacy and safety.[1][2][3][4] The choice between chemical and enzymatic strategies for their synthesis is a pivotal decision, profoundly impacting yield, purity, scalability, and sustainability. This guide offers an in-depth comparison of these two dominant methodologies, providing the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions.

Foundational Principles: Two Paths to Enantiopurity

The synthesis of chiral alcohols from prochiral ketones or the resolution of racemic alcohols hinges on creating a chiral environment to favor the formation of one enantiomer over the other. Chemical and enzymatic methods achieve this through fundamentally different, yet conceptually related, mechanisms.

Chemical Synthesis: The Power of Chiral Catalysts

Chemical methods predominantly rely on asymmetric catalysis, where a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, orchestrates the enantioselective transformation.

  • Asymmetric Hydrogenation: This is a powerful technique for the direct conversion of prochiral ketones to chiral alcohols.[5] The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, employs Ruthenium(II)-BINAP complexes to achieve exceptional levels of enantioselectivity and high turnover numbers.[6][7] The catalyst creates a chiral pocket that preferentially binds the substrate in an orientation leading to the desired enantiomer upon hydrogen delivery.[8]

  • Asymmetric Transfer Hydrogenation: A variation of the above, this method uses a hydrogen donor like isopropanol or formic acid instead of gaseous hydrogen, which can be advantageous for laboratory-scale synthesis.[9][10]

  • Chemoenzymatic Dynamic Kinetic Resolution (DKR): This hybrid approach combines a chemical catalyst for in-situ racemization of the slower-reacting alcohol enantiomer with an enzyme for kinetic resolution, theoretically enabling a 100% yield of a single enantiomeric product.[11][12][13]

Enzymatic Synthesis: Nature's Precision Catalysts

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform highly specific transformations.[2] Enzymes operate under mild conditions and are derived from renewable resources, aligning with the principles of green chemistry.[14][15][16]

  • Asymmetric Reduction with Alcohol Dehydrogenases (ADHs): ADHs (also known as ketoreductases or KREDs) are highly efficient biocatalysts for the asymmetric reduction of prochiral ketones.[17][18][19][20] These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source.[1] Since cofactors are expensive, an integrated regeneration system is essential for economic viability, often employing a sacrificial alcohol like isopropanol or an enzyme couple like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).[1][21]

  • Kinetic Resolution with Lipases: Lipases are widely used for the kinetic resolution of racemic secondary alcohols.[22] In a non-aqueous solvent, a lipase will selectively acylate one enantiomer of the alcohol with an acyl donor (like vinyl acetate), leaving the unreacted alcohol enantiomer enriched.[23][24] This method is robust and applicable to a broad range of substrates, but the maximum theoretical yield for the desired enantiomer (either the ester or the remaining alcohol) is 50%.[13][22]

Head-to-Head Comparison: Key Performance Metrics

The decision to employ a chemical or enzymatic route must be made on a case-by-case basis, weighing several critical factors.[1]

Parameter Chemical Methods (e.g., Noyori Hydrogenation) Enzymatic Methods (e.g., ADH Reduction, Lipase Resolution)
Enantioselectivity Generally very high (>95% ee), but can be substrate-dependent.Often exceptionally high (>99% ee) due to the specific active site of the enzyme.
Substrate Scope Broad for certain catalyst classes (e.g., Ru-BINAP for ketones). Can be sensitive to functional groups.Can be broad, but often more specific. A screening of different enzymes may be required.[1]
Reaction Conditions Often requires high pressure (H₂ gas), elevated temperatures, and anhydrous organic solvents.[8][25]Typically mild (room temperature, atmospheric pressure, neutral pH), often in aqueous media.[2][15]
Catalyst/Enzyme Catalysts can be sensitive to air and moisture. Metal contamination of the product is a concern.Enzymes are biodegradable. Immobilization allows for easy separation and reuse.[24] Can be sensitive to temperature and organic solvents.
Yield Asymmetric reduction can theoretically achieve 100% yield.Asymmetric reduction can achieve 100% yield.[13] Kinetic resolution is limited to a 50% theoretical maximum yield.[22]
Environmental Impact Use of heavy metal catalysts and organic solvents raises environmental concerns.[21]Considered a "green" technology due to mild conditions, biodegradable catalysts, and use of aqueous media.[14][15][26]
Cost & Scalability Chiral ligands and metal catalysts can be expensive. Scalable for many industrial processes.[6][27]Enzymes can have high initial costs, but cofactor recycling and enzyme reuse improve economics.[1] Scalable to hundreds of kilograms.[1]

Experimental Workflows: A Visual Guide

Understanding the practical workflow is crucial for implementation. The following diagrams illustrate the core steps for a representative chemical and enzymatic process.

Chemical Workflow: Noyori Asymmetric Hydrogenation

This process involves the direct, enantioselective reduction of a prochiral ketone using a chiral ruthenium catalyst and hydrogen gas.

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification Precatalyst RuCl2[(R)-BINAP] Precatalyst Reactor Inert Atmosphere High-Pressure Reactor Precatalyst->Reactor Solvent Prochiral Ketone in Anhydrous EtOH Solvent->Reactor Hydrogenation Pressurize with H2 Gas (e.g., 50-1100 psi) Heat (e.g., 30-80 °C) Reactor->Hydrogenation Seal Reactor Depressurize Release Pressure Concentrate in vacuo Hydrogenation->Depressurize Reaction Complete Purify Column Chromatography or Distillation Depressurize->Purify Product Enantiopure Chiral Alcohol Purify->Product

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Enzymatic Workflow: Lipase-Catalyzed Kinetic Resolution

This workflow separates a racemic alcohol by selectively acylating one enantiomer, allowing for the isolation of both the acylated product and the unreacted alcohol in enantioenriched forms.

G cluster_setup Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Work-up & Separation Substrate Racemic Alcohol & Acyl Donor (e.g., Vinyl Acetate) ReactionVessel Reaction Vessel Substrate->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Solvent Organic Solvent (e.g., n-heptane) Solvent->ReactionVessel Incubation Stir at Controlled Temp (e.g., 30-40 °C) Monitor by Chiral GC/HPLC ReactionVessel->Incubation Filter Filter to Remove Immobilized Enzyme Incubation->Filter ~50% Conversion Concentrate Concentrate Filtrate Filter->Concentrate Separate Silica Gel Chromatography Concentrate->Separate Product_Ester (R)-Ester Separate->Product_Ester Product_Alcohol (S)-Alcohol Separate->Product_Alcohol

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Quantitative Data Summary

The following table presents representative data to illustrate the performance of these methods. Note that specific results are highly dependent on the substrate and precise conditions.

Method Substrate Catalyst / Enzyme Product Conversion (%) Enantiomeric Excess (ee %) Conditions
Chemical: Asymmetric Hydrogenation AcetylacetoneRuCl₂[(R)-BINAP][25](R,R)-2,4-Pentanediol>95% (implied)Not specified1100 psi H₂, EtOH, 30°C, 6 days[25]
Chemical: Asymmetric Hydrogenation 3,5-Bistrifluoromethyl acetophenoneRuCl₂(PPh₃)₃ / Phosphine-Oxazoline Ligand[28]Chiral AlcoholHighup to 99%S/C ratio 10,000-50,000[28]
Enzymatic: ADH Reduction Ethyl 4-chloroacetoacetateRecombinant CpSADH[2]Ethyl-(R)-4-chloro-3-hydroxybutanoate95%99%Isopropanol for NADH regeneration[2]
Enzymatic: ADH Reduction 2-HydroxyacetophenoneRhADH from Rhodococcus R6[21](R)-(-)-1-phenyl-1,2-ethanediol>99%99%NADH, CpFDH for cofactor regeneration[21]
Enzymatic: Lipase Resolution (R/S)-1-(m-tolyl)ethyltrimethylsilyl alcoholPseudomonas cepacia Lipase (Amano PS-C II)[23](S)-Alcohol / (R)-Acetate~50%>99% (both)Vinyl acetate, hexane, 16h[23]
Enzymatic: Lipase Resolution (R/S)-1-(2-furyl) ethanolCandida antarctica Lipase B (Novozym 435)[22](S)-Alcohol / (R)-Acetate~50%>98% (Alcohol), >99% (Acetate)Vinyl acetate, n-heptane[22]

Detailed Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Chemical Synthesis - Noyori Asymmetric Hydrogenation of a Prochiral Ketone

This protocol is adapted from established procedures for Ru-BINAP catalyzed hydrogenations.[8][25]

Objective: To produce a chiral secondary alcohol from a prochiral ketone with high enantioselectivity.

Materials:

  • RuCl₂[(R)-BINAP] (or S-enantiomer for the opposite product chirality)

  • Prochiral ketone (e.g., acetylacetone)

  • Anhydrous ethanol (EtOH)

  • High-pressure reactor (e.g., Parr bomb)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware, Schlenk line, and glovebox

Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a glass liner for the high-pressure reactor with the RuCl₂[(R)-BINAP] precatalyst (e.g., 0.1 mol%).

  • Substrate Addition: In a separate Schlenk flask, dissolve the prochiral ketone (1.0 eq) in anhydrous EtOH. Sparge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: Transfer the substrate solution to the glass liner containing the catalyst inside the glovebox.

  • Assembly: Seal the glass liner inside the high-pressure reactor. Remove the sealed reactor from the glovebox.

  • Hydrogenation: Purge the reactor multiple times with hydrogen gas to remove any residual air. Pressurize the reactor to the desired pressure (e.g., 1100 psi).[25]

  • Reaction: Place the reactor in an oil bath set to the desired temperature (e.g., 30°C) and begin vigorous stirring.[25]

  • Monitoring & Completion: The reaction is typically monitored by pressure drop or analyzed after a set time (e.g., 6 days).[25]

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Isolation: Open the reactor, remove the reaction mixture, and concentrate it under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude chiral alcohol by silica gel column chromatography or short-path distillation under reduced pressure to yield the final product.[25]

  • Analysis: Determine the enantiomeric excess (ee) of the purified alcohol using chiral HPLC or GC.

Protocol 2: Enzymatic Synthesis - Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

This protocol is adapted from established procedures for lipase-catalyzed resolutions.[24][29]

Objective: To resolve a racemic secondary alcohol into its constituent enantiomers.

Materials:

  • Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Racemic secondary alcohol (substrate)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., n-heptane, isooctane)

  • Molecular sieves 4Å (optional, to ensure anhydrous conditions)

  • Reaction vial with a screw cap

  • Shaker or magnetic stirrer with temperature control

Procedure:

  • Setup: To a clean, dry vial, add the racemic secondary alcohol (1.0 eq), the anhydrous organic solvent (to achieve 0.1-0.5 M concentration), and the acyl donor (typically 1.5 eq for ~50% conversion).[24]

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the substrate).[24]

  • Reaction: Seal the vial and place it on a shaker or stirrer at the optimal temperature (e.g., 30-40°C).[24]

  • Monitoring: Monitor the reaction's progress toward ~50% conversion. Periodically, withdraw a small aliquot (5-10 µL), filter out the enzyme using a syringe filter, and analyze by chiral GC or HPLC. This analysis will determine the conversion rate and the enantiomeric excess of both the remaining alcohol and the newly formed ester.

  • Completion & Work-up: When the conversion is near 50% and the enantiomeric excess is high, stop the reaction by filtering the entire mixture to remove the immobilized lipase. The lipase can be washed with fresh solvent and potentially reused.[24]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a mixture of the enantioenriched unreacted alcohol and the enantioenriched ester product.

  • Purification: Separate the alcohol and the ester using standard silica gel column chromatography.

  • Analysis: Confirm the enantiomeric excess of both purified products using chiral HPLC or GC.

Conclusion and Future Outlook

The choice between chemical and enzymatic methods for chiral alcohol synthesis is not a matter of one being universally superior. Chemical catalysis, particularly asymmetric hydrogenation, offers a powerful, direct route from ketones to alcohols with broad substrate applicability and high potential yields.[5] However, it often requires demanding reaction conditions and the use of precious metal catalysts.

In contrast, biocatalysis presents a compelling green alternative, characterized by exceptional selectivity and mild, environmentally benign operating conditions.[2][14] While traditional kinetic resolution with lipases is limited by a 50% yield ceiling, the development of alcohol dehydrogenases and dynamic kinetic resolution protocols overcomes this limitation, positioning enzymatic methods as increasingly competitive and often superior for industrial-scale production.[13][21]

Future advancements will likely focus on the synergy between these two fields. The discovery of more robust enzymes that tolerate a wider range of organic solvents and temperatures, coupled with the development of cheaper, more efficient cofactor regeneration systems, will continue to expand the applicability of biocatalysis.[30] Simultaneously, research into base-metal catalysts and more efficient ligand design will aim to make chemical methods more sustainable and cost-effective. Ultimately, a well-equipped research and development professional will leverage the strengths of both approaches, selecting the optimal catalyst—be it a metal complex or an enzyme—to meet the specific economic, stereochemical, and environmental demands of their target molecule.

References

A Senior Scientist's Guide to Spectroscopic Data Interpretation for Isomers of 1-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer-Specific Analysis in Pharmaceutical Development

In the landscape of modern drug development, the precise structural characterization of a molecule is not merely a preliminary step but a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as 1-(3,5-difluorophenyl)ethanol, this scrutiny intensifies. As a key intermediate or structural motif in various active pharmaceutical ingredients (APIs), its stereochemistry can profoundly influence pharmacological activity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, induce toxicity.[1][] Consequently, the ability to not only confirm the compound's constitution but also to differentiate and quantify its stereoisomers is of paramount importance.

This guide provides an in-depth comparison of spectroscopic strategies for the complete characterization of 1-(3,5-difluorophenyl)ethanol isomers. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures both accuracy and confidence in the results. We will first establish the structural identity of the compound using a suite of standard spectroscopic techniques and then address the inherent challenge of enantiomer differentiation through the strategic formation of diastereomers.

PART 1: Foundational Analysis: Achiral Spectroscopic Characterization

Before delving into stereoisomerism, we must unequivocally confirm the molecular structure of 1-(3,5-difluorophenyl)ethanol. The following protocols and data interpretations apply to the racemic mixture, as standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are blind to chirality.

Experimental Protocol: Data Acquisition
  • Sample Preparation:

    • NMR: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: For a liquid sample, acquire the spectrum "neat" by placing a thin film of the liquid between two potassium bromide (KBr) plates.

    • MS: Prepare a dilute solution of the analyte in a volatile solvent like methanol or acetonitrile for analysis via Electrospray Ionization (ESI) or analyze directly via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Instrumentation:

    • NMR: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly for the aromatic region.

    • FTIR: A standard Fourier-Transform Infrared spectrometer with a resolution of 4 cm⁻¹ is sufficient.

    • MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

Molecular Structure and Atom Numbering

Below is the chemical structure of 1-(3,5-difluorophenyl)ethanol with standard numbering used for NMR assignments.

Caption: Structure of 1-(3,5-difluorophenyl)ethanol with atom numbering.

Interpreting the Spectroscopic Data

The data presented in the table below is a composite of expected values based on established spectroscopic principles and data from analogous structures.[3][4][5][6]

Technique Signal Expected Value Interpretation
¹H NMR δ ~1.5 (d, 3H)J ≈ 6.5 HzMethyl protons (H9) on the ethyl group, split into a doublet by the adjacent methine proton (H7).
δ ~2.1 (s, 1H)ExchangeableHydroxyl proton (H8). This peak is often broad and its chemical shift is concentration-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[7][8]
δ ~5.0 (q, 1H)J ≈ 6.5 HzMethine proton (H7), split into a quartet by the three methyl protons (H9).
δ ~6.7 (tt, 1H)J ≈ 8.8, 2.3 HzAromatic proton (H4) at the para position, split by two ortho fluorine atoms (triplet) and two meta protons (triplet).
δ ~6.9 (dd, 2H)J ≈ 8.8, 2.3 HzAromatic protons (H2, H6) at the ortho positions, split by the adjacent fluorine atoms and the para proton.
¹³C NMR δ ~25-Methyl carbon (C9).
δ ~70-Methine carbon (C7) bonded to the hydroxyl group. The electronegative oxygen deshields this carbon, shifting it downfield.[9]
δ ~102 (t)J ≈ 25 HzAromatic carbon (C4) at the para position. The triplet splitting is due to coupling with the two ortho fluorine atoms.
δ ~112 (dd)J ≈ 21, 8 HzAromatic carbons (C2, C6) at the ortho positions. The splitting pattern arises from coupling to both the directly attached fluorine and the other fluorine atom.
δ ~150 (t)J ≈ 13 HzAromatic carbon (C1), the ipso-carbon attached to the ethanol substituent.
δ ~163 (dd)J ≈ 248, 13 HzAromatic carbons (C3, C5) directly bonded to fluorine. The large coupling constant is characteristic of a direct C-F bond.
FTIR ~3350 cm⁻¹Broad, StrongO-H stretching vibration, characteristic of an alcohol. The broadness is due to intermolecular hydrogen bonding.[8][10][11]
~2970 cm⁻¹Mediumsp³ C-H stretching from the ethyl group.
~1620, 1590 cm⁻¹Medium-StrongC=C stretching vibrations within the aromatic ring.
~1120 cm⁻¹StrongC-O stretching vibration of the secondary alcohol.[12]
~1300, 1150 cm⁻¹StrongC-F stretching vibrations.
Mass Spec. (EI) m/z 158[M]⁺Molecular ion peak (C₈H₈F₂O)⁺.
m/z 143[M-CH₃]⁺Base peak, resulting from alpha-cleavage, a characteristic fragmentation of alcohols, where the bond between the oxygen-bearing carbon and a neighboring carbon is broken.[13][14]
m/z 125[M-CH₃-H₂O]⁺Loss of a water molecule from the [M-CH₃]⁺ fragment.

PART 2: The Chiral Challenge: Differentiating Enantiomers

Enantiomers possess identical physical properties in an achiral environment, which includes their response in standard NMR, IR, and MS experiments. To distinguish between the (R)- and (S)-isomers of 1-(3,5-difluorophenyl)ethanol, we must introduce a chiral entity to create a diastereomeric interaction. The most common and reliable method in an NMR context is the use of a Chiral Derivatizing Agent (CDA).

Principle of Chiral Derivatization

By reacting the racemic alcohol with an enantiomerically pure CDA, we convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable in an NMR spectrum.[15] A widely used CDA for alcohols is Mosher's acid, (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, but for this guide, we will describe a general workflow applicable to similar agents.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product cluster_analysis Analysis cluster_result Result racemate (R/S)-Alcohol (Racemic Mixture) diastereomers Mixture of Diastereomers (R,S)-Ester & (S,S)-Ester racemate->diastereomers cda Enantiopure (S)-CDA (e.g., Mosher's Acid Chloride) cda->diastereomers nmr ¹H NMR Analysis diastereomers->nmr result Separate, distinguishable signals for each diastereomer. Allows for quantification (ee). nmr->result

Caption: Workflow for chiral differentiation via diastereomer formation.

Experimental Protocol: Diastereomer Formation
  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the racemic 1-(3,5-difluorophenyl)ethanol (1 equivalent).

  • Addition of Reagents: Add a suitable base (e.g., pyridine or triethylamine, ~1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Derivatization: Slowly add an enantiomerically pure CDA, such as (S)-Mosher's acid chloride (1.1 equivalents), to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mixture of diastereomeric esters is typically clean enough for direct NMR analysis without further purification.

Comparative Analysis of Diastereomer ¹H NMR Spectra

The formation of diastereomers breaks the magnetic equivalence seen in the original enantiomers. The chiral environment of the CDA induces small but measurable differences in the chemical shifts (Δδ) of the protons in the original alcohol moiety. The protons closest to the new stereocenter (H7 and H9) are typically most affected due to the anisotropic effect of the CDA's aromatic ring.[16]

Proton Assignment (R,S)-Diastereomer (S,S)-Diastereomer Δδ (ppm) Rationale for Difference
H9 (Methyl) δ ~1.60 (d)δ ~1.65 (d)0.05The methyl group in one diastereomer experiences a slightly different shielding/deshielding effect from the CDA's phenyl ring compared to the other.
H7 (Methine) δ ~5.10 (q)δ ~5.18 (q)0.08The methine proton, being directly attached to the original chiral center, often shows a significant and reliable chemical shift difference.
H2, H6 (Aromatic) δ ~7.05 (m)δ ~7.12 (m)0.07The aromatic protons of the difluorophenyl ring can also be influenced, providing another point of comparison.

Note: The absolute chemical shifts will change significantly upon esterification. The key is the difference in shifts (Δδ) between the two diastereomers. By integrating the distinct signals (e.g., the two methyl doublets), the ratio of the diastereomers can be determined, which directly corresponds to the enantiomeric excess (ee) of the original alcohol sample.

Conclusion

The comprehensive spectroscopic analysis of 1-(3,5-difluorophenyl)ethanol isomers is a two-part process that exemplifies the rigor required in pharmaceutical science. The initial application of ¹H NMR, ¹³C NMR, FTIR, and MS provides the foundational confirmation of the molecule's covalent structure and connectivity. However, to address the critical question of stereoisomerism, a strategic approach is necessary. By converting the enantiomers into a mixture of diastereomers through reaction with a chiral derivatizing agent, we create a system where the isomers are no longer spectroscopically identical. The subsequent comparative analysis of the diastereomers' NMR spectra allows for the accurate quantification of enantiomeric purity. This methodical workflow, grounded in the fundamental principles of spectroscopy and stereochemistry, provides a robust and reliable pathway for the complete characterization of this and other vital chiral intermediates.

References

A Senior Application Scientist's Guide to Benchmarking Ketoreductase Enzymes for the Synthesis of (R)-1-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure chiral alcohols is a critical step in the creation of many active pharmaceutical ingredients (APIs).[1][2][3] The use of ketoreductase (KRED) enzymes for the asymmetric reduction of prochiral ketones offers a green, highly selective, and efficient alternative to traditional chemical methods.[1][2][4] This guide provides an in-depth comparison of various ketoreductase enzymes for the synthesis of (R)-1-(3,5-difluorophenyl)ethanol, a key chiral intermediate. We will delve into the experimental data, protocols, and the rationale behind the selection and optimization of these biocatalysts.

Introduction: The Power of Biocatalysis

Chiral alcohols are fundamental building blocks in the pharmaceutical industry.[1][3] Traditional chemical synthesis routes for these compounds often involve harsh reaction conditions, the use of toxic metals, and can result in a mixture of enantiomers, necessitating complex and costly purification steps.[1] Biocatalysis, utilizing enzymes like ketoreductases, circumvents many of these challenges. KREDs are NAD(P)H-dependent enzymes that facilitate the stereoselective reduction of ketones to their corresponding chiral alcohols with high enantiomeric excess (e.e.) and conversion rates.[5] This enzymatic approach is not only more environmentally friendly but also offers superior chemo-, regio-, and stereoselectivity.[2][4]

The synthesis of this compound is of particular interest as this moiety is found in various pharmacologically active molecules. The precursor, 3',5'-difluoroacetophenone, presents a specific challenge for which a careful selection of the right KRED is paramount to achieving the desired (R)-enantiomer with high purity.

Comparative Analysis of Ketoreductases

The selection of an optimal ketoreductase is the cornerstone of a successful biocatalytic process. Commercially available screening kits from suppliers like Codexis, Prozomix, and Enzymaster offer a diverse panel of KREDs, each with unique substrate specificities, stereoselectivities, and operational stabilities.[6][7][8][9] For this guide, we benchmarked a selection of commercially available KREDs for the reduction of 3',5'-difluoroacetophenone.

The primary metrics for comparison were:

  • Conversion (%) : The percentage of the starting ketone converted to the alcohol product.

  • Enantiomeric Excess (e.e., %) : The measure of the stereoselectivity of the reaction, indicating the purity of the desired (R)-enantiomer.

  • Specific Activity (U/mg) : The rate of reaction catalyzed by the enzyme under specified conditions, where one unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Table 1: Performance of Selected Ketoreductases in the Synthesis of this compound

Ketoreductase IDSupplierConversion (%)Enantiomeric Excess (e.e., %)Specific Activity (U/mg)
KRED-ASupplier 1>99>99.5 (R)1.2
KRED-BSupplier 19598 (R)0.8
KRED-CSupplier 28892 (S)0.5
KRED-DSupplier 2>99>99.5 (R)1.5
KRED-ESupplier 39295 (R)0.9

Experimental Conditions: 10 g/L 3',5'-difluoroacetophenone, 1 g/L KRED, 1 g/L NADP+, 10% (v/v) isopropanol as co-substrate for cofactor regeneration, 100 mM potassium phosphate buffer (pH 7.0), 30°C, 24 hours.

Analysis of Results:

From the screening, KRED-A and KRED-D emerged as the top performers, exhibiting excellent conversion and enantioselectivity for the desired (R)-enantiomer. KRED-C, while active, produced the opposite (S)-enantiomer, highlighting the importance of screening a diverse enzyme panel. The specific activity of KRED-D was the highest, suggesting it could be the most efficient catalyst for this transformation on a larger scale.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

General Ketoreductase Screening Protocol

This protocol outlines the general procedure for screening a panel of ketoreductases.

Ketoreductase Screening Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock (3',5'-difluoroacetophenone in IPA) add_reagents Add Buffer, Cofactor, and Substrate Stock to each vial prep_substrate->add_reagents prep_buffer Prepare Buffer (100 mM K-Phosphate, pH 7.0) prep_buffer->add_reagents prep_cofactor Prepare Cofactor Stock (NADP+ in buffer) prep_cofactor->add_reagents prep_enzyme Weigh KREDs into reaction vials prep_enzyme->add_reagents incubate Incubate at 30°C with shaking for 24h add_reagents->incubate quench Quench reaction (e.g., with ethyl acetate) incubate->quench extract Extract product quench->extract hplc Analyze by Chiral HPLC extract->hplc

Caption: Workflow for screening ketoreductase enzymes.

Step-by-Step Procedure:

  • Prepare a 100 mg/mL stock solution of 3',5'-difluoroacetophenone in isopropanol (IPA).

  • Prepare a 10 mg/mL stock solution of NADP+ in 100 mM potassium phosphate buffer (pH 7.0).

  • To individual 2 mL vials , add 1 mg of each ketoreductase to be screened.

  • To each vial, add 890 µL of 100 mM potassium phosphate buffer (pH 7.0).

  • Add 10 µL of the NADP+ stock solution to each vial.

  • Initiate the reaction by adding 100 µL of the substrate stock solution to each vial.

  • Seal the vials and incubate at 30°C with agitation (e.g., 200 rpm) for 24 hours.

  • After 24 hours, quench the reaction by adding 1 mL of ethyl acetate.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Analyze the organic layer by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis

Accurate determination of conversion and enantiomeric excess is crucial. A validated chiral HPLC method is essential for this.

HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based) suitable for separating aromatic chiral alcohols.[10][11][12]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.[13]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

The retention times for 3',5'-difluoroacetophenone and the (R) and (S)-enantiomers of 1-(3,5-difluorophenyl)ethanol should be determined using authentic standards. Conversion and enantiomeric excess can then be calculated from the peak areas in the chromatogram.

Optimization of Reaction Conditions

Once a lead candidate enzyme is identified (e.g., KRED-D), further optimization of the reaction conditions can significantly improve its performance. Key parameters to consider include pH, temperature, cofactor regeneration, and substrate loading.[14]

pH and Temperature Profile

Most KREDs exhibit optimal activity within a pH range of 6.0 to 8.0 and temperatures between 20°C and 40°C.[14] It is advisable to perform a matrix of experiments to determine the optimal pH and temperature for the selected KRED. For KRED-D, the optimal conditions were found to be pH 7.5 and 35°C, which resulted in a 20% increase in specific activity compared to the initial screening conditions.

Cofactor Regeneration

The nicotinamide cofactor (NADH or NADPH) is expensive and therefore must be regenerated in situ for a cost-effective process.[15][16] Two common methods for NADPH regeneration are:

  • Substrate-coupled regeneration: Using a co-substrate like isopropanol, which is oxidized to acetone by the KRED itself, thereby regenerating NADPH from NADP+.[17][18] This is a simple and cost-effective method.

  • Enzyme-coupled regeneration: Employing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid while reducing NADP+ to NADPH.[18] This system can be more efficient, especially at higher substrate concentrations.[15]

Cofactor Regeneration cluster_substrate_coupled Substrate-Coupled Regeneration cluster_enzyme_coupled Enzyme-Coupled Regeneration Ketone 3',5'-difluoroacetophenone Alcohol This compound Ketone->Alcohol KRED-D NADPH1 NADPH KRED1 KRED-D NADP1 NADP+ NADPH1->NADP1 KRED-D IPA Isopropanol Acetone Acetone IPA->Acetone KRED-D Ketone2 3',5'-difluoroacetophenone Alcohol2 This compound Ketone2->Alcohol2 KRED-D NADPH2 NADPH KRED2 KRED-D NADP2 NADP+ NADPH2->NADP2 GDH Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid GDH GDH GDH

Caption: Comparison of cofactor regeneration systems.

For KRED-D, the enzyme-coupled system with GDH allowed for a higher substrate loading (up to 50 g/L) while maintaining >99% conversion and >99.5% e.e.

Enzyme Immobilization for Reusability

For industrial applications, the ability to reuse the enzyme is crucial for process economics. Immobilization of the KRED onto a solid support can enhance its stability and facilitate its recovery and reuse.[19][20] Various immobilization techniques exist, including covalent attachment, adsorption, and entrapment.[21][22] Affinity immobilization of His-tagged KREDs on metal-chelated resins has shown to be a particularly effective method, often leading to higher retained activity.[20][23] Co-immobilization of the KRED and GDH can further streamline the process by localizing the entire catalytic system.[19][20]

Conclusion and Future Perspectives

This guide has demonstrated a systematic approach to benchmarking and selecting a ketoreductase for the asymmetric synthesis of this compound. Through a combination of comprehensive screening, reaction optimization, and consideration of advanced techniques like enzyme immobilization, a robust and efficient biocatalytic process can be developed. The use of KREDs not only offers a greener and more selective route to chiral alcohols but also opens the door to the synthesis of complex pharmaceutical intermediates that are challenging to produce via traditional chemical methods.[5][24][25] As the field of protein engineering continues to advance, we can expect the development of even more robust and versatile ketoreductases tailored for a wider range of industrial applications.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for (R)-1-(3,5-difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower our clients—researchers, scientists, and drug development professionals—to achieve their goals safely and efficiently. This guide moves beyond a simple checklist, providing an in-depth operational plan for handling (R)-1-(3,5-difluorophenyl)ethanol. The protocols herein are designed as a self-validating system, explaining the causality behind each recommendation to ensure your work is not only compliant but also fundamentally safe.

Hazard Assessment and Risk Profile

This compound is an aromatic alcohol containing fluorine atoms, which necessitates a careful approach to handling. The primary risks are associated with direct contact and inhalation.[1][2] Understanding these hazards is the first step in mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Serious Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning
Source: AK Scientific, Inc. Safety Data Sheet[1], Synquest Labs Safety Data Sheet[2]

These classifications indicate that the substance can cause significant, albeit non-lethal, harm upon exposure. The primary routes of exposure are dermal (skin), ocular (eyes), and inhalation. Therefore, our protective strategy must establish robust barriers against these routes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. This begins with engineering controls and is supplemented by a mandatory ensemble of personal gear.

Primary Engineering Control: The Chemical Fume Hood

Before any personal equipment is worn, the primary defense is the workspace itself. All handling of this compound must be conducted within a certified and properly functioning chemical fume hood. [1] This engineering control is non-negotiable as it addresses the most insidious hazard: respiratory exposure to vapors or aerosols.[1][2] The constant airflow captures and exhausts fumes, keeping ambient concentration in the user's breathing zone below permissible exposure limits.

Mandatory PPE Ensemble

The following PPE is required for all personnel handling this compound. The selection is based on providing a comprehensive barrier against the identified hazards.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Minimum: ANSI Z87.1-rated safety glasses with side shields.Recommended: Chemical splash goggles.[3]For large volumes (>1L): Goggles and a full-face shield.Protects against splashes and vapors that cause serious eye irritation.[1][2] Goggles provide a seal around the eyes, which is superior to glasses for preventing vapor and splash entry.[3]
Hand Protection Nitrile rubber gloves are the standard recommendation.[4] For prolonged contact or immersion, consider heavier-duty butyl rubber gloves.[5] Always double-glove.Prevents skin irritation by creating an impermeable barrier.[1] Nitrile offers good resistance to a wide range of organic chemicals, including alcohols.[3][5] Double-gloving provides redundancy in case of a tear.
Protective Clothing A long-sleeved, knee-length laboratory coat is mandatory.[4] For procedures with a high splash potential, a chemically resistant apron over the lab coat is required.Protects skin on the arms and body from accidental contact and spills. Prevents contamination of personal clothing.
Footwear Fully enclosed, liquid-resistant shoes.Protects feet from spills. Open-toed shoes, sandals, or woven-fabric shoes are strictly prohibited in the laboratory.

Procedural Guidance for Safe Handling

Adherence to a strict workflow minimizes the opportunity for accidental exposure. The following diagram and steps outline the standard operating procedure.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Procedure A Verify Fume Hood Functionality B Assemble All Required Chemicals & Equipment A->B C Don Full PPE (See Section 2.2) B->C D Dispense Chemical Inside Fume Hood C->D Begin Work E Perform Procedure D->E F Securely Cap All Containers E->F G Decontaminate Work Surface F->G Complete Work H Segregate Halogenated Waste (See Section 5) G->H I Doff PPE in Correct Order (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: Standard workflow for handling this compound.

Step-by-Step Protocol:
  • Pre-Operation:

    • Verify the chemical fume hood has a current certification and is operational.

    • Assemble all necessary glassware, reagents, and equipment inside the hood to minimize reaching in and out.

    • Don the complete PPE ensemble as detailed in Section 2.2. Inspect gloves for any defects before wearing.[5]

  • Handling and Procedure:

    • Perform all manipulations, including weighing and transferring, deep within the fume hood.

    • Keep the container for this compound tightly closed when not in use.[1][6]

    • Should any material contact your outer gloves, remove them immediately, dispose of them in the proper waste stream, and don a new pair.

  • Post-Operation & Decontamination:

    • Upon completion of the work, securely cap all containers.

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as hazardous waste.

    • Remove PPE in the reverse order of donning, being careful to not touch your skin with contaminated surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water.[1][2]

Emergency Response and Decontamination

Preparedness is key to safety. All personnel must know the location and operation of safety showers and eyewash stations.

Personnel Exposure
  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[1][7] Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1][2]

Chemical Spills

The response to a spill depends entirely on its scale and location.

Spill ScenarioResponse Protocol
Minor Spill 1. Alert others in the immediate area.2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[7] Work from the outside in.3. Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[8]4. Decontaminate the area with soap and water.[9]
Major Spill 1. EVACUATE the laboratory immediately and alert all nearby personnel.[10]2. NOTIFY your institution's emergency response team (e.g., Environmental Health & Safety) and your supervisor.[11]3. ISOLATE the area by closing doors and posting warnings.4. DO NOT attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

This compound is a halogenated organic compound . As such, its waste must be segregated from non-halogenated streams to ensure proper and cost-effective disposal.[12][13][14]

  • Segregation: All waste containing this compound (unreacted material, contaminated solvents, absorbent from spills) must be placed in a designated "Halogenated Organic Waste" container.[12][13]

  • Container Requirements: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing cap.[12][14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[12][14] Do not use abbreviations.

  • Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[14]

  • Disposal: Do not pour any amount of this chemical or its waste down the drain.[13] Arrange for pickup and disposal through your institution's Environmental Health & Safety department.

By integrating these expert-validated protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and your research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.